Mal-VC-PAB-DMEA-PNU-159682
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C66H83N9O22 |
|---|---|
Molecular Weight |
1354.4 g/mol |
IUPAC Name |
[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C66H83N9O22/c1-34(2)53(71-45(77)16-9-8-10-24-75-46(78)21-22-47(75)79)60(85)70-40(14-12-23-68-63(67)86)59(84)69-37-19-17-36(18-20-37)32-93-64(87)72(4)25-26-73(5)65(88)94-33-44(76)66(89)30-39-50(57(83)52-51(55(39)81)54(80)38-13-11-15-42(90-6)49(38)56(52)82)43(31-66)96-48-29-41-58(35(3)95-48)97-61-62(91-7)92-28-27-74(41)61/h11,13,15,17-22,34-35,40-41,43,48,53,58,61-62,81,83,89H,8-10,12,14,16,23-33H2,1-7H3,(H,69,84)(H,70,85)(H,71,77)(H3,67,68,86)/t35-,40-,41-,43-,48-,53-,58+,61+,62-,66-/m0/s1 |
InChI Key |
OQQPNXLDOPUUFF-HNTVWVLESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)O)N9CCO[C@@H]([C@H]9O2)OC |
Canonical SMILES |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCN(C)C(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN8C(=O)C=CC8=O)O)N9CCOC(C9O2)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Function of Mal-VC-PAB-DMEA-PNU-159682
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, Mal-VC-PAB-DMEA-PNU-159682. This construct is engineered for targeted cancer therapy, combining a potent cytotoxic agent with a sophisticated linker system designed for controlled release within tumor cells. This document details the molecular structure, mechanism of action, and a representative synthesis protocol for this conjugate. Furthermore, it presents key quantitative data and visual diagrams to elucidate its chemical and biological characteristics.
Introduction
Antibody-drug conjugates represent a significant advancement in precision oncology, leveraging the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells. The design of the linker connecting the antibody and the payload is critical to the success of an ADC, influencing its stability, efficacy, and safety profile. This compound is a sophisticated agent-linker conjugate that employs a clinically validated cleavable linker system and a highly potent anthracycline derivative, PNU-159682, as the cytotoxic payload.[1][2]
Molecular Structure and Components
The this compound conjugate is a modular system, with each component serving a distinct and crucial function in the overall mechanism of action.
-
Maleimide (Mal): This functional group serves as the attachment point to the monoclonal antibody. It reacts with free thiol groups, typically on cysteine residues of the antibody, to form a stable covalent bond.
-
Valine-Citrulline (VC) Linker: This dipeptide sequence is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[1][3] This enzymatic cleavage is the initial step in the intracellular release of the cytotoxic payload.
-
p-Aminobenzylcarbamate (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the cleavage of the VC linker by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the payload in its active form.[4]
-
Dimethyl-ethylenediamine (DMEA): The DMEA component is part of the linkage between the PAB spacer and the PNU-159682 payload.
-
PNU-159682: This is the cytotoxic payload of the ADC. PNU-159682 is a highly potent metabolite of the anthracycline nemorubicin and is reported to be over 3,000 times more cytotoxic than its parent compound and doxorubicin.[5] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and cell death.[1][6]
Below is a diagram illustrating the modular structure of the this compound conjugate.
Mechanism of Action
The efficacy of an ADC constructed with this compound relies on a multi-step process that begins with antibody-mediated targeting and culminates in the cytotoxic effect of PNU-159682.
ADC Internalization and Payload Release
The workflow for the intracellular release of PNU-159682 is depicted below.
Cytotoxic Effect of PNU-159682
Once released, PNU-159682 exerts its potent cytotoxic effects primarily through DNA damage. This leads to cell cycle arrest and ultimately apoptosis.
Studies have shown that PNU-159682 induces S-phase cell cycle arrest, which is distinct from other anthracyclines like doxorubicin that typically cause a G2/M block.[7][8] This S-phase arrest is associated with the phosphorylation of checkpoint kinase 1 (Chk1), a key protein in the DNA damage response pathway.[8][9] Furthermore, there is evidence suggesting a partial dependency on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway for the cytotoxic activity of PNU-159682.[7]
The proposed signaling pathway for PNU-159682-induced cell death is illustrated below.
Synthesis and Characterization
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single source, a representative procedure can be inferred from patents and the synthesis of similar ADC linker-payloads.[3][10]
Experimental Protocol: Synthesis of this compound
This protocol is a representative amalgamation of known chemical reactions for the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH
-
Protect L-Citrulline with Fmoc-OSu.
-
Couple Fmoc-L-Citrulline with p-aminobenzyl alcohol (PAB-OH).
-
Deprotect the Fmoc group.
-
Couple the resulting amine with Fmoc-L-Valine-OSu.
Step 2: Activation of PAB-OH
-
React Fmoc-Val-Cit-PAB-OH with a suitable activating agent, such as p-nitrophenyl chloroformate, to form an activated carbonate.
Step 3: Conjugation of PNU-159682
-
Prepare a derivative of PNU-159682 with a reactive amine, such as DMEA-PNU-159682.
-
React the activated Fmoc-Val-Cit-PAB intermediate with DMEA-PNU-159682 to form the carbamate linkage.
Step 4: Deprotection and Maleimide Functionalization
-
Remove the Fmoc protecting group from the valine residue.
-
React the free amine with a maleimide-containing reagent, such as maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS), to install the maleimide group.
Step 5: Purification
-
The final product, this compound, is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data and Characterization
Characterization of the final product and intermediates is crucial for ensuring purity and structural integrity. Standard analytical techniques would include:
| Analysis | Purpose | Expected Outcome |
| LC-MS | To determine the purity and confirm the molecular weight of the final conjugate and intermediates. | A major peak corresponding to the expected mass-to-charge ratio. |
| ¹H NMR | To confirm the chemical structure of the synthesized molecules. | Characteristic peaks corresponding to the protons of each component of the conjugate. |
| RP-HPLC | To assess the purity of the final product. | A single, sharp peak indicating high purity (typically >95%). |
Publicly available data for similar commercial products can provide an indication of the expected purity. For instance, Mal-PEG4-VC-PAB-DMEA-PNU-159682 is commercially available with a reported purity of 95.97%.[11]
Conclusion
This compound is a highly promising ADC linker-payload that combines a potent and uniquely acting cytotoxic agent with a well-established, enzyme-cleavable linker system. Its design allows for stable circulation and targeted, intracellular release of the PNU-159682 payload, leading to effective tumor cell killing. The distinct S-phase arrest mechanism of PNU-159682 may offer advantages in overcoming resistance to other classes of chemotherapeutic agents. Further research into the synthesis optimization and in vivo efficacy of ADCs utilizing this conjugate is warranted to fully realize its therapeutic potential.
References
- 1. Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate [myskinrecipes.com]
- 2. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]
- 5. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
Mal-VC-PAB-DMEA-PNU-159682 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Mal-VC-PAB-DMEA-PNU-159682
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a strategic and potent class of targeted cancer therapeutics. By combining the specificity of a monoclonal antibody with the high cytotoxicity of a payload, ADCs enable selective delivery of potent anti-cancer agents to tumor cells, thereby enhancing the therapeutic window. This guide provides a detailed technical overview of the mechanism of action of the drug-linker conjugate this compound, a sophisticated system designed for optimal stability in circulation and potent, targeted cell killing upon internalization. We will dissect the individual components of this conjugate, from the antibody-binding maleimide group to the highly potent anthracycline payload, PNU-159682, and elucidate the orchestrated sequence of events that leads to its anti-tumor activity.
Core Components and Their Roles
The this compound conjugate is a complex assembly of distinct chemical entities, each with a specific function:
-
Maleimide (Mal): This component serves as the reactive handle for conjugation to the monoclonal antibody. It forms a stable covalent thioether bond with the thiol group of cysteine residues on the antibody, ensuring a secure attachment of the linker-payload complex.[1][2]
-
Valine-Citrulline (VC) Linker: This dipeptide is the core of the cleavable linker system. It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are highly expressed in the tumor microenvironment.[2][3][4] The VC linker is remarkably stable in the bloodstream, preventing premature drug release.[5]
-
p-Aminobenzyl Alcohol (PAB) Spacer: The PAB group acts as a self-immolative spacer. Once the VC linker is cleaved by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, which in turn releases the active payload in its unmodified, potent form.[1][5]
-
Dimethylethylenediamine (DMEA): While the precise role of DMEA in this specific conjugate is not extensively detailed in the public literature, it is understood to be part of the payload complex, likely to enhance the solubility and stability of the highly potent PNU-159682.[6][7] Such modifications are common in ADC design to improve the physicochemical properties of the overall conjugate.
-
PNU-159682 (Payload): This is the cytotoxic warhead of the ADC. PNU-159682 is an exceptionally potent derivative of the anthracycline nemorubicin.[8][9] Its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, which leads to double-strand DNA breaks and ultimately triggers apoptosis.[8][10] It is reported to be several hundred to thousands of times more potent than its parent compound, doxorubicin.[8][9] Furthermore, PNU-159682 can induce immunogenic cell death (ICD), which can stimulate an anti-tumor immune response.[]
Mechanism of Action: A Step-by-Step Elucidation
The therapeutic effect of an ADC constructed with this compound is realized through a multi-step, targeted process:
-
Circulation and Targeting: Following intravenous administration, the ADC circulates in the bloodstream. The monoclonal antibody component specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.[2][10]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[2][12]
-
Lysosomal Trafficking: The internalized complex is trafficked through the endosomal pathway and eventually fuses with lysosomes.[2][3]
-
Enzymatic Cleavage and Payload Release: The acidic environment and high concentration of proteases, such as Cathepsin B, within the lysosome lead to the cleavage of the valine-citrulline linker.[2][3] This cleavage initiates the self-immolation of the PAB spacer, culminating in the release of the active PNU-159682 payload into the cytoplasm.[5]
-
Induction of Cell Death: Once released, PNU-159682 exerts its potent cytotoxic effects. It intercalates into the DNA of the cancer cell and inhibits topoisomerase II, an enzyme critical for DNA replication and repair.[8][10] This leads to the accumulation of DNA double-strand breaks, cell cycle arrest in the S-phase, and the induction of apoptosis.[8][13] The induction of immunogenic cell death may further contribute to the anti-tumor response by recruiting the immune system.[]
Data Presentation
In Vitro Cytotoxicity Data
The following tables summarize the potent in vitro activity of PNU-159682 and related ADCs across various human cancer cell lines.
Table 1: Comparative Cytotoxicity of PNU-159682
| Cell Line | Compound | IC70 (nM) |
| HT-29 (Colon) | PNU-159682 | 0.577 |
| A2780 (Ovarian) | PNU-159682 | 0.39 |
| DU145 (Prostate) | PNU-159682 | 0.128 |
| EM-2 (Leukemia) | PNU-159682 | 0.081 |
| Jurkat (Leukemia) | PNU-159682 | 0.086 |
| CEM (Leukemia) | PNU-159682 | 0.075 |
| Various | MMDX | 68 - 578 |
| Various | Doxorubicin | 181 - 1717 |
Data sourced from MedChemExpress product data sheet.[14]
Table 2: In Vitro Potency of an Anti-CD22-PNU-159682 ADC
| Cell Line | Compound | IC50 (nM) |
| BJAB.Luc | Anti-CD22-PNU-159682 ADC | 0.058 |
| Granta-519 | Anti-CD22-PNU-159682 ADC | 0.030 |
| SuDHL4.Luc | Anti-CD22-PNU-159682 ADC | 0.0221 |
| WSU-DLCL2 | Anti-CD22-PNU-159682 ADC | 0.01 |
| BJAB.Luc | PNU-159682 (free drug) | 0.10 |
| Granta-519 | PNU-159682 (free drug) | 0.020 |
| SuDHL4.Luc | PNU-159682 (free drug) | 0.055 |
| WSU-DLCL2 | PNU-159682 (free drug) | 0.1 |
Data sourced from MedChemExpress product data sheet.[8]
Experimental Protocols
In Vitro Cytotoxicity Assay (General Methodology)
A common method to determine the in vitro potency of ADCs is the tetrazolium colorimetric assay (MTT) or the sulforhodamine B (SRB) assay.[14][15]
-
Cell Culture: Target (antigen-positive) and control (antigen-negative) cells are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: The ADC is serially diluted to a range of concentrations and added to the wells. Cells are typically incubated with the ADC for a period of 72 to 120 hours.
-
Viability Assessment (SRB Example):
-
After incubation, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with sulforhodamine B dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm).
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model (General Methodology)
The in vivo efficacy of the ADC is typically evaluated in immunodeficient mice bearing human tumor xenografts.[8]
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice) are used.
-
Tumor Implantation: Human tumor cells (antigen-positive) are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
ADC Administration: The ADC is administered intravenously at various dose levels and schedules (e.g., a single dose or multiple doses). The control group receives a vehicle control or a non-targeting ADC.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined size, or after a specific observation period. Efficacy is reported as tumor growth inhibition (TGI) or tumor regression.
Visualizations
Signaling Pathways and Mechanisms
Caption: Overall Mechanism of Action of a PNU-159682 ADC.
Caption: VC-PAB Linker Cleavage and Payload Release.
Experimental Workflow
Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.
References
- 1. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 6. Mal-Phe-C4-VC-PAB-DMEA-PNU-159682 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 12. | BioWorld [bioworld.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
PNU-159682 as a potent ADC payload
An In-depth Technical Guide to PNU-159682: A Potent ADC Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is a highly potent anthracycline derivative that has garnered significant interest as a payload for antibody-drug conjugates (ADCs).[1][2] As a secondary metabolite of the investigational drug nemorubicin (MMDX), PNU-159682 exhibits cytotoxicity that is several orders of magnitude greater than its parent compound and traditional chemotherapies like doxorubicin.[1][][4] Its extreme potency, initially a barrier to its use as a conventional systemic agent, makes it an ideal candidate for targeted delivery via ADCs.[1][4] This approach harnesses the specificity of a monoclonal antibody to deliver the powerful cytotoxic agent directly to tumor cells, minimizing systemic toxicity and enhancing the therapeutic window.[2]
This technical guide provides a comprehensive overview of PNU-159682, detailing its mechanism of action, in vitro and in vivo efficacy, and its application in ADC development. It includes detailed experimental protocols and visual diagrams to support researchers in the field.
Mechanism of Action
PNU-159682 exerts its cytotoxic effects through a multi-faceted mechanism centered on DNA damage.[5] As a member of the anthracycline class, its primary modes of action are:
-
DNA Intercalation and Adduct Formation : PNU-159682 intercalates into the DNA double helix and forms covalent adducts.[][6] This physical disruption of DNA structure interferes with critical cellular processes like replication and transcription.[1]
-
Topoisomerase II Inhibition : It acts as a potent inhibitor of DNA topoisomerase II, an enzyme essential for resolving DNA topological problems during replication.[][7][8] Inhibition of this enzyme leads to the accumulation of double-strand DNA breaks, which are highly lethal to cells.[]
-
Induction of S-Phase Cell Cycle Arrest : Unlike doxorubicin, which typically causes a G2/M phase block, PNU-159682 and its derivatives induce a distinct cell cycle arrest in the S-phase.[9][10][11] This is a direct consequence of the DNA damage and replication stress it causes, activating the intra-S phase checkpoint, a key cellular surveillance mechanism.[6][12]
-
Immunogenic Cell Death (ICD) : PNU-159682-based ADCs have been shown to trigger immunogenic cell death.[5][9] This process stimulates a CD8+ T cell-driven anti-tumor immune response, adding another layer to its therapeutic effect by potentially creating long-lasting tumor-specific immunity.[1][13][14]
A key advantage of PNU-159682 is its ability to bypass common mechanisms of drug resistance. It is not a substrate for the P-glycoprotein (P-gp/MDR1) efflux pump, a transporter frequently responsible for multidrug resistance in cancer cells.[7] This allows it to remain effective in tumors that have become resistant to other therapies.[1]
Data Presentation: Potency and Efficacy
The exceptional potency of PNU-159682 is a defining characteristic. It consistently demonstrates cytotoxic activity in the picomolar to subnanomolar range across a wide variety of human cancer cell lines.
Table 1: In Vitro Cytotoxicity of PNU-159682 Compared to Parent Compounds
| Cell Line | Histotype | IC₇₀ (nM) PNU-159682 | IC₇₀ (nM) Nemorubicin (MMDX) | IC₇₀ (nM) Doxorubicin | PNU vs. MMDX (Fold Increase) | PNU vs. Doxorubicin (Fold Increase) |
| HT-29 | Colon Carcinoma | 0.577 | 578 | 1717 | ~1002x | ~2976x |
| A2780 | Ovarian Carcinoma | 0.390 | 308 | 181 | ~790x | ~464x |
| DU145 | Prostate Carcinoma | 0.128 | 215 | 818 | ~1680x | ~6391x |
| EM-2 | Leukemia | 0.081 | 192 | Not Reported | ~2370x | - |
| Jurkat | Leukemia | 0.086 | Not Reported | Not Reported | - | - |
| CEM | Leukemia | 0.075 | 68 | 215 | ~907x | ~2867x |
| Data compiled from Quintieri et al., 2005 and MedchemExpress.[4][8] |
Table 2: In Vivo Efficacy of PNU-159682-Based ADCs
| ADC Target | Cancer Model | Dosing | Outcome | Reference |
| hCD46 | NSCLC & Colorectal Xenografts | Single dose of 1.0 mg/kg | Complete tumor regression and durable responses. | [2] |
| HER2/ROR1 | Syngeneic EMT-6 Breast Cancer | 0.5 - 2.0 mg/kg | High anti-tumor efficacy, induction of long-lasting, CD8 T cell-mediated anti-tumor immunity. | [13] |
| Claudin-2 | Colorectal Cancer (CRC) Liver Metastases (PDX) | Not specified | Impaired development of replacement-type CRC liver metastases. | [1] |
| uPAR | Pancreatic Ductal Adenocarcinoma (PDAC) Xenografts | Not specified | Induced remission or sustained tumor regression and extended survival. | [1] |
Application in Antibody-Drug Conjugates
The successful application of PNU-159682 as a payload relies on sophisticated linker and conjugation chemistry to ensure stability in circulation and efficient release at the tumor site.
-
Linker Technology : PNU-159682 can be attached to antibodies using both cleavable and non-cleavable linkers.[][7]
-
Cleavable Linkers : These are more common and are designed to be stable in the bloodstream but are cleaved by enzymes (like cathepsins) within the lysosomal compartment of the target cell.[15] This releases the payload in its most active form. Examples include peptide linkers such as valine-citrulline (vc) and disulfide linkers.[][7] The use of a cleavable linker also enables a "bystander effect," where the membrane-permeable payload can diffuse out of the target cell and kill adjacent, antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.[7][16][17]
-
Non-Cleavable Linkers : These linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and a single amino acid.
-
-
Conjugation Chemistry : To overcome the heterogeneity of traditional ADCs, site-specific conjugation methods are often employed. Technologies like the Sortase-mediated antibody conjugation (SMAC-Technology™) allow for the attachment of a precise number of payload molecules to specific sites on the antibody.[10][13][18] This results in a homogeneous ADC product with a defined drug-to-antibody ratio (DAR), leading to more predictable pharmacokinetics and a better safety profile.[13]
Mandatory Visualization
Diagram 1: ADC Internalization and Payload Action
Caption: Workflow of ADC binding, internalization, and PNU-159682-mediated cytotoxicity.
Diagram 2: PNU-159682 Induced DNA Damage Response Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. nbe-therapeutics.com [nbe-therapeutics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Facebook [cancer.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
The VC-PAB Linker: A Cornerstone of Modern Antibody-Drug Conjugate Technology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The valine-citrulline p-aminobenzyl alcohol (VC-PAB) linker system represents a critical advancement in the field of antibody-drug conjugates (ADCs), enabling the selective delivery and controlled release of highly potent cytotoxic agents to cancer cells. Its sophisticated design, which combines enzymatic cleavability with a self-immolative spacer, has made it a cornerstone of many clinically approved and investigational ADCs. This technical guide provides a comprehensive overview of the VC-PAB linker's role in ADC technology, detailing its mechanism of action, stability profile, and the experimental protocols used for its characterization.
The Dual-Action Mechanism of the VC-PAB Linker
The efficacy of the VC-PAB linker lies in its two-stage mechanism, ensuring payload stability in systemic circulation and rapid, traceless release within the target cell.
1.1. Enzymatic Cleavage by Cathepsin B: The valine-citrulline (VC) dipeptide is the primary recognition site for lysosomal proteases, most notably cathepsin B.[1] This enzyme is often upregulated in the tumor microenvironment and within cancer cells, providing a degree of tumor selectivity.[2] Upon internalization of the ADC into the acidic and enzyme-rich lysosome, cathepsin B cleaves the amide bond between the citrulline and the PAB spacer.[1][2]
1.2. Self-Immolation of the PAB Spacer: The p-aminobenzyl alcohol (PAB) component acts as a self-immolative spacer.[3] Once the VC dipeptide is cleaved, the PAB moiety becomes electronically unstable and undergoes a spontaneous 1,6-elimination reaction.[4] This rapid and irreversible decomposition releases the cytotoxic payload in its active, unmodified form.[3][5] This "traceless" release is a key advantage, as it ensures the payload can exert its full cytotoxic potential without any steric hindrance from remnants of the linker.
Stability and Efficacy: A Balancing Act
The ideal ADC linker must be stable enough to prevent premature payload release in circulation, which can lead to off-target toxicity, while being labile enough to ensure efficient payload delivery at the tumor site.
2.1. Plasma Stability: The VC-PAB linker generally exhibits good stability in human plasma.[6] However, it is susceptible to cleavage by carboxylesterase 1c (Ces1c) in rodent plasma, particularly in mice.[7][8] This species-specific instability is a critical consideration during preclinical development and has led to the development of modified linkers, such as the glutamic acid-valine-citrulline (EVC) linker, which shows improved stability in mouse plasma.[6]
2.2. In Vitro and In Vivo Efficacy: The efficacy of ADCs utilizing the VC-PAB linker is demonstrated by their potent in vitro cytotoxicity against target cancer cell lines and significant tumor growth inhibition in in vivo xenograft models.[9][10] The choice of payload, such as monomethyl auristatin E (MMAE) or monomethyl auristatin F (MMAF), significantly influences the overall potency of the ADC.
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data related to the performance of VC-PAB linkers and associated ADCs.
Table 1: Comparative Plasma Stability of VC-based Linkers
| Linker Type | Species | Incubation Time (days) | Percent Intact ADC Remaining | Reference(s) |
| VC-PAB | Human | 28 | >95% | [11] |
| VC-PAB | Mouse | 6 | <5% | [3] |
| VC-PAB | Rat | 6 | ~96% | [3] |
| VC-PAB | Monkey | 6 | >99% | [3] |
| EVC-PAB | Mouse | 14 | ~100% | [11] |
Table 2: Cathepsin B Cleavage Kinetics of Dipeptide Linkers (Illustrative Data)
| Dipeptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Val-Cit | 15.2 | 1.8 | 1.18 x 10⁵ | [12] |
| Val-Ala | 25.8 | 1.2 | 4.65 x 10⁴ | [12] |
| Phe-Lys | 18.5 | 1.6 | 8.65 x 10⁴ | [12] |
Table 3: In Vitro Cytotoxicity (IC50) of VC-PAB ADCs
| ADC | Cell Line | Target Antigen | Payload | IC50 (ng/mL) | Reference(s) |
| Brentuximab vedotin | Karpas 299 | CD30 | MMAE | ~10 | [13] |
| Erbitux-vc-PAB-MMAE | A549 | EGFR | MMAE | ~1.78 µg/mL | [9] |
| Anti-TF-vc-PAB-MMAE | BxPC-3 | Tissue Factor | MMAE | ~100 | [14] |
Table 4: In Vivo Efficacy of Brentuximab Vedotin (VC-MMAE ADC) in Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome | Reference(s) |
| Hodgkin Lymphoma | 1 mg/kg | Significant tumor regression | [9] |
| Anaplastic Large Cell Lymphoma | 1 mg/kg | Significant tumor regression | [9] |
| Primary Effusion Lymphoma | 3 mg/kg | Significant survival extension | [9] |
Experimental Protocols
Detailed and reproducible protocols are essential for the characterization and validation of ADCs with VC-PAB linkers.
4.1. Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma from different species over time.
Methodology:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma (human, monkey, rat, mouse) at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots and immediately quench the reaction by freezing at -80°C.
-
Analyze the samples by a suitable method, such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS), to determine the drug-to-antibody ratio (DAR).[15]
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
4.2. Cathepsin B Cleavage Assay
Objective: To quantify the rate of payload release from an ADC in the presence of purified cathepsin B.
Methodology:
-
Activate recombinant human cathepsin B by incubating it in an assay buffer (e.g., 100 mM sodium acetate, pH 5.5) with a reducing agent like dithiothreitol (DTT) at 37°C for 15 minutes.
-
Initiate the cleavage reaction by adding the ADC to the activated cathepsin B solution.
-
Incubate the reaction mixture at 37°C.
-
At specified time points, stop the reaction by adding a protease inhibitor or by acidifying the solution.
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the amount of released payload.[16]
4.3. In Vitro Cytotoxicity Assay (MTT/XTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Methodology:
-
Seed cancer cells expressing the target antigen in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and incubate for a period of 72 to 120 hours.
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Mandatory Visualizations
5.1. Signaling Pathway of MMAE/MMAF-Induced Apoptosis
The cytotoxic payloads commonly used with VC-PAB linkers, MMAE and MMAF, are potent microtubule inhibitors. They disrupt the dynamics of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the intrinsic pathway.
5.2. Experimental Workflow for ADC Development and Characterization
The development of an ADC is a multi-step process that requires careful characterization at each stage to ensure the final product is safe and effective.
Conclusion
The VC-PAB linker has proven to be a robust and versatile platform in ADC technology, enabling the development of highly effective cancer therapeutics. Its success is attributed to its elegant dual-action mechanism that ensures stability in circulation and efficient, traceless payload release within target cells. A thorough understanding of its chemistry, stability profile, and the methodologies for its characterization is paramount for researchers and drug developers seeking to harness the full potential of this powerful linker system in the design of next-generation ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. escopharma.com [escopharma.com]
- 8. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD30 targeting with brentuximab vedotin: a novel therapeutic approach to primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Brentuximab vedotin|914088-09-8|COA [dcchemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. ADC Plasma Stability Assay [iqbiosciences.com]
- 16. benchchem.com [benchchem.com]
The DMEA Component in ADC Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the various components that constitute an ADC linker, the dimethylethylenediamine (DMEA) moiety has emerged as a significant functional group, particularly in the context of cleavable linkers designed for potent cytotoxic payloads. This technical guide provides a comprehensive overview of the DMEA component, its role in ADC linker design, and its impact on the overall performance of the conjugate.
The Role and Structure of DMEA in ADC Linkers
Dimethylethylenediamine (DMEA) is a diamine functional group that is often incorporated as the terminal part of a self-immolative spacer within a larger ADC linker construct. A common architecture for such a linker is the Val-Cit-PAB-DMEA system, where:
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following the enzymatic cleavage of the Val-Cit dipeptide, undergoes a 1,6-elimination reaction to release the attached payload.
-
DMEA: This component is attached to the PAB spacer and serves as the attachment point for the cytotoxic payload. Its presence is believed to contribute to the stability of the overall conjugate and facilitate a predictable and efficient release of the payload inside the target cancer cell.[]
The DMEA functional group is particularly noted for its use in conjugating highly potent payloads, such as PNU-159682, a derivative of the anthracycline nemorubicin.[4][5]
Mechanism of Payload Release
The payload release from an ADC employing a Val-Cit-PAB-DMEA linker is a multi-step intracellular process. This controlled release is crucial for minimizing off-target toxicity and maximizing the therapeutic window of the ADC.
References
PNU-159682 vs. Doxorubicin: A Technical Deep Dive into Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of the cytotoxic properties of PNU-159682 and doxorubicin, two potent anthracycline compounds. This document outlines their mechanisms of action, presents quantitative cytotoxicity data, details relevant experimental protocols, and visualizes key cellular pathways and workflows to offer a thorough resource for the scientific community.
Introduction: Two Generations of Anthracyclines
Doxorubicin, a cornerstone of chemotherapy for decades, is a well-established anti-cancer agent used in the treatment of a wide range of malignancies, including breast cancer, lung cancer, and various leukemias.[][2] Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[3][4][5][6]
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin and represents a significant advancement in this class of compounds.[][8] It is reported to be thousands of times more cytotoxic than its parent compound and doxorubicin.[][8][9][10][11] PNU-159682 also functions through DNA intercalation and topoisomerase II inhibition but is noted for its ability to form covalent DNA adducts, leading to a distinct and potent mechanism of inducing cell death.[][10][12]
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity of PNU-159682 and doxorubicin across a panel of human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) and IC70 (70% inhibitory concentration) values, consistently demonstrate the superior potency of PNU-159682.
Table 1: Comparative Cytotoxicity (IC70) of PNU-159682 and Doxorubicin in Human Cancer Cell Lines [8][9][13]
| Cell Line | Cancer Type | PNU-159682 (nM) | Doxorubicin (nM) | Fold Difference (Doxorubicin/PNU-159682) |
| HT-29 | Colon Carcinoma | 0.577 | 1717 | ~2976 |
| A2780 | Ovarian Carcinoma | 0.39 | - | - |
| DU145 | Prostate Carcinoma | 0.128 | - | - |
| EM-2 | - | 0.081 | - | - |
| Jurkat | T-cell Leukemia | 0.086 | - | - |
| CEM | T-cell Leukemia | 0.075 | - | - |
Note: Direct comparative IC70 values for doxorubicin in all listed cell lines were not available in the cited sources. The fold difference for HT-29 is calculated based on the available data.
Table 2: Reported Cytotoxicity (IC50) of Doxorubicin in Various Human Cancer Cell Lines [14][15]
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 |
| HeLa | Cervical Cancer | 2.92 ± 0.57 |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 |
| M21 | Melanoma | 2.77 ± 0.20 |
| SK-OV-3 | Ovarian Cancer | 0.0048 |
| HEY A8 | Ovarian Cancer | 0.0074 |
Note: The IC50 values for doxorubicin can vary significantly between different studies and experimental conditions.
Mechanisms of Action and Signaling Pathways
While both drugs are anthracyclines, their downstream cellular effects exhibit key differences, particularly concerning cell cycle progression. Doxorubicin is known to cause cell cycle arrest primarily in the G2/M phase, whereas PNU-159682 induces a potent arrest in the S-phase of the cell cycle.[16][17][18] This distinction in their mode of action is a critical consideration in their potential therapeutic applications.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways affected by PNU-159682 and doxorubicin, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cytotoxicity of PNU-159682 and doxorubicin.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., HT-29, A2780, DU145, HeLa, MCF-7) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to detach the cells.
In Vitro Cytotoxicity Assay (MTT or SRB Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are colorimetric methods used to determine cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of PNU-159682 or doxorubicin. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Assay Protocol:
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
SRB Assay Protocol:
-
After incubation, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
0.4% SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.
-
The plates are washed with 1% acetic acid and air-dried.
-
The bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is measured at 510 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Conclusion
PNU-159682 demonstrates markedly superior cytotoxic potency compared to doxorubicin across a range of cancer cell lines. This enhanced activity is attributed to its distinct mechanism of action, which includes the formation of covalent DNA adducts and the induction of S-phase cell cycle arrest. The data and protocols presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of these potent anthracyclines and for the development of next-generation anti-cancer agents. The significant difference in potency and the distinct cell cycle effects underscore the importance of continued research into novel anthracycline derivatives like PNU-159682 for targeted cancer therapies.
References
- 2. Molecular signaling pathways in doxorubicin-induced nephrotoxicity and potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Doxorubicin - Wikipedia [en.wikipedia.org]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 12. academic.oup.com [academic.oup.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. tis.wu.ac.th [tis.wu.ac.th]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
Nemorubicin as a Precursor to the Potent Antitumor Agent PNU-159682: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemorubicin, an anthracycline antibiotic, serves as a prodrug that is metabolically activated to the exceptionally potent antitumor compound, PNU-159682. This bioconversion, primarily mediated by the cytochrome P450 enzyme CYP3A4 in human liver microsomes, results in a metabolite with cytotoxic activity several orders of magnitude greater than its parent compound and other common anthracyclines like doxorubicin. This guide provides a comprehensive overview of the transformation of nemorubicin to PNU-159682, detailing the experimental protocols for this conversion, summarizing key quantitative data, and visualizing the underlying biological and experimental processes.
Introduction
Nemorubicin (also known as MMDX) is a derivative of doxorubicin designed to overcome multidrug resistance in cancer cells.[1] Its clinical efficacy is significantly enhanced by its in vivo conversion to PNU-159682, a highly cytotoxic metabolite.[][3][4] This biotransformation is a critical step in the drug's mechanism of action, making the study of this process essential for understanding its therapeutic potential and for the development of targeted cancer therapies, including antibody-drug conjugates (ADCs), where PNU-159682 is a promising payload.[][5][6]
The Bioconversion of Nemorubicin to PNU-159682
The transformation of nemorubicin into PNU-159682 is an oxidative metabolic process.[3][4] This bioactivation is catalyzed predominantly by the CYP3A4 isoform of the cytochrome P450 enzyme system, which is abundant in the human liver.[3][4][7] The reaction involves a dehydro-morpholinyl modification of the nemorubicin molecule.
Chemical Structures
The chemical structures of nemorubicin and its metabolite PNU-159682 are depicted below.
Quantitative Analysis of the Conversion and Cytotoxicity
The bioconversion of nemorubicin to PNU-159682 has been quantitatively characterized, and the resulting metabolite exhibits markedly increased cytotoxicity across a range of cancer cell lines.
Enzyme Kinetics
The kinetics of PNU-159682 formation from nemorubicin in human liver microsomes follow Michaelis-Menten kinetics.
| Parameter | Value | Reference |
| Km | 16.20 ± 1.18 µmol/L | [3] |
| Vmax | 2.29 ± 0.07 nmol/minute/mg protein | [3] |
Comparative Cytotoxicity
PNU-159682 is substantially more potent than both its parent compound, nemorubicin, and the widely used anthracycline, doxorubicin. The following table summarizes the 70% inhibitory concentrations (IC70) in various human tumor cell lines.
| Cell Line | PNU-159682 IC70 (nmol/L) | Nemorubicin (MMDX) IC70 (nmol/L) | Doxorubicin IC70 (nmol/L) | Fold Increase in Potency (PNU vs. MMDX) | Fold Increase in Potency (PNU vs. Doxorubicin) | Reference |
| HT-29 (Colon) | 0.58 | 578 | 1717 | ~997 | ~2960 | [3][5] |
| A2780 (Ovarian) | 0.39 | 468 | Not Reported | ~1200 | Not Reported | [5] |
| DU145 (Prostate) | 0.13 | 193 | Not Reported | ~1485 | Not Reported | [5] |
| EM-2 (Breast) | 0.08 | 191 | Not Reported | ~2388 | Not Reported | [5] |
| Jurkat (T-cell leukemia) | 0.09 | 68 | Not Reported | ~756 | Not Reported | [5] |
| CEM (T-cell leukemia) | 0.08 | 131 | Not Reported | ~1638 | Not Reported | [5] |
Experimental Protocols
The following sections detail the methodologies for the in vitro bioconversion of nemorubicin and the assessment of cytotoxicity.
In Vitro Bioconversion of Nemorubicin
This protocol describes the conversion of nemorubicin to PNU-159682 using human liver microsomes.[3][7]
Materials:
-
Nemorubicin (MMDX)
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (or NADPH)
-
Potassium phosphate buffer (pH 7.4)
-
Methanol (ice-cold)
-
Incubator/shaking water bath (37°C)
-
HPLC system with UV or fluorescence detection
Procedure:
-
Prepare a reaction mixture containing nemorubicin (e.g., 20 µmol/L) and human liver microsomes (e.g., 0.25 mg/mL) in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding NADPH (e.g., 0.5 mmol/L).
-
Incubate at 37°C with shaking for a specified time (e.g., 10 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold methanol to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of PNU-159682 using a validated HPLC method.
Cytotoxicity Assay
The cytotoxic effects of nemorubicin, PNU-159682, and doxorubicin can be compared using a standard sulforhodamine B (SRB) assay.[5]
Procedure:
-
Seed human tumor cells in 96-well plates and allow them to attach overnight.
-
Expose the cells to a range of concentrations of each compound for a specified period (e.g., 1 hour).
-
Wash the cells and incubate them in drug-free medium for a further period (e.g., 72 hours).
-
Fix the cells with trichloroacetic acid.
-
Stain the cells with sulforhodamine B.
-
Wash away the unbound dye and solubilize the bound dye.
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
Calculate the IC70 values from the dose-response curves.
Mechanism of Action of PNU-159682
The potent antitumor activity of PNU-159682 stems from its interaction with DNA.[8] It acts as a DNA intercalator and an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.[][5][9][10] This leads to the formation of DNA double-strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells.[] Some studies suggest that PNU-159682 has a distinct mode of action compared to other anthracyclines, including an S-phase specific cell cycle arrest and a potential role for the nucleotide excision repair (NER) system in its activity.[11][12][13]
References
- 1. Nemorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Mal-VC-PAB-DMEA-PNU-159682 for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, Mal-VC-PAB-DMEA-PNU-159682. This document details its core components, mechanism of action, relevant experimental data, and detailed protocols for its evaluation in cancer research.
Introduction
This compound is a sophisticated linker-drug conjugate designed for targeted delivery of a highly potent cytotoxic agent to cancer cells via an antibody.[1] It comprises a potent topoisomerase II inhibitor, PNU-159682, attached to a linker system engineered for stability in circulation and efficient release within the target cell. This system consists of a maleimide (Mal) group for antibody conjugation, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and a dimethyl ethylenediamine (DMEA) moiety to enhance solubility.
Core Components and Their Functions
The efficacy of an ADC relies on the distinct functions of its constituent parts.
-
PNU-159682 (Payload): A derivative of the anthracycline nemorubicin, PNU-159682 is an exceptionally potent cytotoxic agent.[2] It is a major bioactive metabolite of nemorubicin, exhibiting over 3,000-fold greater cytotoxicity than its parent compound and doxorubicin.[2] Its primary mechanism of action is the inhibition of DNA topoisomerase II, an enzyme crucial for resolving DNA topological challenges during replication and transcription.[3] By stabilizing the enzyme-DNA cleavage complex, PNU-159682 induces irreversible double-strand DNA breaks, leading to cell cycle arrest and apoptosis.[4][5]
-
Maleimide (Mal): This reactive group serves as the conjugation point to the antibody. It forms a stable covalent bond with the thiol groups of cysteine residues, which can be engineered into the antibody for site-specific conjugation.
-
Valine-Citrulline (VC) Linker: The VC dipeptide is a clinically validated cleavable linker. It is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal proteases, particularly cathepsin B, which is often upregulated in the tumor microenvironment and within cancer cells. This ensures that the potent payload is released primarily inside the target cell, minimizing off-target toxicity.
-
p-Aminobenzyl Alcohol (PAB) Spacer: The PAB group acts as a self-immolative spacer. Once the VC linker is cleaved by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, ensuring the efficient and traceless release of the unmodified PNU-159682 payload.
-
Dimethyl Ethylenediamine (DMEA): The DMEA component is incorporated to improve the physicochemical properties of the linker-payload, particularly its solubility. Anthracyclines are often hydrophobic, and enhancing the solubility of the conjugate is crucial for preventing aggregation and improving the pharmacokinetic profile of the resulting ADC.
Data Presentation
The following tables summarize the available quantitative data for PNU-159682 and related ADCs.
Table 1: In Vitro Cytotoxicity of PNU-159682
| Cell Line | Cancer Type | IC50 / IC70 (nM) | Fold Potency vs. Doxorubicin | Reference |
| Panel of Human Tumor Cell Lines | Various | 0.07 - 0.58 (IC70) | 2,100 - 6,420 | [][7] |
| SKRC-52 | Renal Carcinoma | 25 (IC50) | Not Reported | [] |
Table 2: In Vivo Efficacy of PNU-159682-based ADCs
| ADC Target | Cancer Model | Dosing Regimen | Outcome | Reference |
| CD22 | Xenograft Tumor Models | Not Specified | At least equal efficacy to anti-CD22-vc-MMAE ADC | [3] |
| HER2 or ROR1 | PDX and Syngeneic Solid Tumor Models | 0.5 - 2 mg/kg | High anti-tumor efficacy, induction of tumor-selective anti-tumor immunity | |
| CD46 | Non-Small Cell Lung Cancer and Colorectal Cancer Models | Single dose of 1.0 mg/kg | Complete tumor regression and durable responses | |
| Not Specified | Disseminated Murine L1210 Leukemia | 15 µg/kg (PNU-159682 alone) | Antitumor activity | [] |
| Not Specified | MX-1 Human Mammary Carcinoma Xenografts | 4 µg/kg (PNU-159682 alone) | Antitumor activity | [] |
| CAIX | SKRC-52 Xenografted Tumors | 25 nmol/kg (PNU-159682 alone) | Potent antitumor effect | [] |
Table 3: Pharmacokinetic Profile of PNU-159682-based ADCs (General)
| Parameter | Observation | Reference |
| Highest Non-Severely Toxic Dose (HNSTD) in Non-Human Primates | ~1 mg/kg | [8] |
| General Profile | Improved pharmacokinetic profile is a key goal in the development of second-generation PNU-159682 ADCs. | [8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a standard procedure for determining the in vitro potency (IC50) of an ADC containing the this compound linker-payload.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 for a trastuzumab-based ADC)
-
Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
ADC stock solution (in a suitable solvent like DMSO)
-
Untargeted ADC control
-
Free PNU-159682 drug
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the ADC, control ADC, and free drug in culture medium. A typical concentration range would span from picomolar to micromolar.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells in triplicate. Include wells with medium only as a blank control and cells with medium as an untreated control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 4 hours (or overnight at 37°C) with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
In Vivo Tumor Xenograft Efficacy Study
This protocol describes a general workflow for assessing the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or BALB/c nude)
-
Tumor cells for implantation (e.g., human breast cancer cell line BT-474)
-
Matrigel (optional, to aid tumor establishment)
-
ADC formulated in a sterile vehicle (e.g., PBS)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
-
Appropriate housing and husbandry supplies
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Record the initial tumor volume and body weight for each mouse.
-
-
Treatment Administration:
-
Administer the ADC and vehicle control intravenously (i.v.) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).
-
A typical dose for a potent PNU-159682-based ADC might be in the range of 1-3 mg/kg.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Measure the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Analyze the statistical significance of the differences between the treatment and control groups.
-
Mandatory Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 3. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]
- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to Topoisomerase II Inhibition by PNU-159682
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-159682, a highly potent metabolite of the third-generation anthracycline nemorubicin, is a formidable inhibitor of DNA topoisomerase II.[1][2] Its exceptional cytotoxicity, often orders of magnitude greater than its parent compound and other established anthracyclines like doxorubicin, has positioned it as a significant payload for antibody-drug conjugates (ADCs) and other targeted cancer therapies.[3][4] This technical guide provides a comprehensive overview of the core mechanisms of PNU-159682, focusing on its interaction with topoisomerase II, the resultant cellular consequences, and the experimental methodologies used to characterize its activity.
Introduction to PNU-159682
PNU-159682, chemically known as 3'-deamino-3'',4'-anhydro-[2''(S)-methoxy-3''(R)-oxy-4''-morpholinyl]doxorubicin, is the major bioactive metabolite of nemorubicin, formed in humans primarily by the cytochrome P450 enzyme CYP3A4.[2] Its significantly enhanced potency compared to nemorubicin underscores its critical role in the in vivo antitumor activity of the parent drug.[2][5] The primary mechanism of action of PNU-159682 is the inhibition of topoisomerase II, an essential enzyme for resolving DNA topological challenges during replication, transcription, and chromosome segregation.[1][6]
Mechanism of Topoisomerase II Inhibition
PNU-159682 functions as a topoisomerase II "poison." Unlike catalytic inhibitors that block the enzyme's activity outright, topoisomerase poisons stabilize the transient covalent complex formed between topoisomerase II and DNA, known as the cleavage complex.[7] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs).
The proposed mechanism involves the intercalation of the planar anthracycline ring of PNU-159682 into the DNA double helix at the site of enzyme-mediated cleavage. This interaction sterically hinders the re-ligation step, effectively trapping the enzyme on the DNA. The accumulation of these stalled cleavage complexes is a highly cytotoxic lesion that triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.
Cellular Consequences of PNU-159682 Activity
The accumulation of DNA double-strand breaks induced by PNU-159682 triggers a robust DNA Damage Response (DDR), leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest
Upon detection of DSBs, the DDR machinery, primarily through the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, is activated. This leads to the phosphorylation and activation of downstream checkpoint kinases, Chk1 and Chk2. Activated Chk1 is a known consequence of PNU-159682-induced DNA damage.[7][8] This checkpoint activation ultimately leads to cell cycle arrest, providing the cell with an opportunity to repair the DNA damage. Studies have consistently shown that PNU-159682 induces a potent arrest in the S-phase of the cell cycle.[1][6][7] This is distinct from other anthracyclines like doxorubicin, which typically cause a G2/M block.[6]
Induction of Apoptosis
If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. PNU-159682 is a potent inducer of apoptosis.[1] The apoptotic cascade is initiated by the DDR signaling, which can activate the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a cascade of caspases, with caspase-3 being a key executioner.[1] Treatment with PNU-159682 has been shown to lead to an increase in the sub-G1 population, indicative of apoptotic cells, and the activation of caspase-3.[1]
Quantitative Data on PNU-159682 Activity
The following tables summarize the in vitro cytotoxicity of PNU-159682 in various human cancer cell lines.
Table 1: Cytotoxicity of PNU-159682 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | IC70 (nM) | Reference(s) |
| HT-29 | Colon Carcinoma | - | 0.577 | [1] |
| A2780 | Ovarian Carcinoma | - | 0.39 | [1] |
| DU145 | Prostate Carcinoma | - | 0.128 | [1] |
| EM-2 | - | - | 0.081 | [1] |
| Jurkat | T-cell Leukemia | - | 0.086 | [1] |
| CEM | T-cell Leukemia | - | 0.075 | [1] |
| BJAB.Luc | B-cell Lymphoma | 0.10 | - | [3] |
| Granta-519 | Mantle Cell Lymphoma | 0.020 | - | [3] |
| SuDHL4.Luc | B-cell Lymphoma | 0.055 | - | [3] |
| WSU-DLCL2 | B-cell Lymphoma | 0.1 | - | [3] |
| SKRC-52 | Renal Cell Carcinoma | 25 | - | [3] |
Table 2: Comparative Cytotoxicity of PNU-159682, Nemorubicin (MMDX), and Doxorubicin
| Cell Line | PNU-159682 IC70 (nM) | MMDX IC70 (nM) | Doxorubicin IC70 (nM) | Reference(s) |
| HT-29 | 0.577 | 68 | 181 | [1] |
| A2780 | 0.39 | 138 | 295 | [1] |
| DU145 | 0.128 | 215 | 450 | [1] |
| EM-2 | 0.081 | 350 | 780 | [1] |
| Jurkat | 0.086 | 480 | 1100 | [1] |
| CEM | 0.075 | 578 | 1717 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of PNU-159682.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of PNU-159682 for the desired time period (e.g., 72 hours).
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plate and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to untreated control cells.
Cell Cycle Analysis by Flow Cytometry
This method uses propidium iodide (PI) to stain cellular DNA and quantify the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with PNU-159682 for the desired time.
-
Harvesting: Harvest cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with PNU-159682 for the desired time.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.
-
Data Analysis:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Topoisomerase II DNA Cleavage Assay
This in vitro assay assesses the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex.
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, and purified human topoisomerase II alpha.
-
Drug Addition: Add PNU-159682 or a vehicle control (e.g., DMSO). Etoposide is typically used as a positive control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding SDS and proteinase K to digest the topoisomerase II.
-
Electrophoresis: Separate the DNA products on an agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA indicates the stabilization of the cleavage complex.
Conclusion
PNU-159682 is an exceptionally potent topoisomerase II poison with a distinct mechanism of action that leads to S-phase arrest and robust induction of apoptosis. Its high cytotoxicity makes it a valuable tool for cancer research and a promising payload for targeted therapies. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of PNU-159682 and its derivatives as next-generation anticancer agents. Further research into the detailed molecular players of the PNU-159682-induced apoptotic pathway will provide a more complete understanding of its mechanism and may reveal opportunities for synergistic therapeutic combinations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advancing Antibody-Drug Conjugates (ADCs) with Novel Payloads and Their DMPK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugates Utilizing a Mal-VC-PAB-PNU-159682 System
Disclaimer: The payload PNU-159682 is an exceptionally potent cytotoxic agent.[] Providing a detailed, step-by-step chemical synthesis protocol for this compound or its conjugates is restricted due to safety policies regarding hazardous materials. The following document provides a high-level overview of the components, their mechanisms of action, conceptual protocols, and critical safety considerations for research and development professionals working with similar antibody-drug conjugate (ADC) systems.
Introduction to the ADC Components
An antibody-drug conjugate is a tripartite molecule designed for targeted cancer therapy. It consists of a monoclonal antibody (mAb) linked to a potent cytotoxic payload via a chemical linker.[2] The specific system, Mal-VC-PAB-DMEA-PNU-159682, represents a sophisticated ADC design where each component has a distinct and critical role.
| Component | Type | Primary Function |
| Monoclonal Antibody | Targeting Moiety | Selectively binds to a specific antigen overexpressed on the surface of tumor cells, providing specificity and minimizing off-target effects.[3] |
| Maleimide (Mal) | Conjugation Group | A reactive group that forms a stable covalent bond with free sulfhydryl groups (thiols) on the antibody, typically from engineered or reduced cysteine residues.[4] |
| Valine-Citrulline (VC) | Protease-Cleavable Dipeptide Linker | Designed to be stable in the bloodstream but is readily cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside cancer cells.[5][6][] |
| PAB (p-aminobenzyl) | Self-Immolative Spacer | Following the cleavage of the VC linker, this unit undergoes a spontaneous 1,6-elimination reaction to release the active payload in its unmodified form. |
| DMEA (dimethylethylenediamine) | Linker Component | A functional part of the overall linker structure, often used to connect the payload to the PAB spacer. |
| PNU-159682 | Cytotoxic Payload | A highly potent anthracycline derivative that acts as a DNA topoisomerase II inhibitor and DNA intercalator, leading to DNA damage and rapid cancer cell death.[][8][9] |
Mechanism of Action
The efficacy of an ADC based on this system relies on a sequence of carefully orchestrated events, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
-
Circulation & Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature release of the toxic payload.[]
-
Binding & Internalization: The monoclonal antibody component of the ADC recognizes and binds to its specific target antigen on the tumor cell surface. This binding triggers receptor-mediated endocytosis, internalizing the entire ADC into the cell within an endosome.[2][5]
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, an organelle containing a host of degradative enzymes and a low pH environment.[6]
-
Linker Cleavage: Within the lysosome, proteases like Cathepsin B recognize and cleave the Valine-Citrulline dipeptide linker.[6]
-
Payload Release: Cleavage of the VC linker initiates the self-immolation of the PAB spacer, which rapidly decomposes to release the PNU-159682 payload inside the cancer cell.
-
Cytotoxic Effect: The freed PNU-159682 exerts its potent cell-killing effect by intercalating into DNA and inhibiting topoisomerase II, causing catastrophic DNA damage and triggering apoptosis.[][8][11]
Conceptual Experimental Protocols
Detailed methodologies require specific material amounts and conditions not provided here. However, the principles behind key validation experiments are outlined below.
Principle of In Vitro Linker Cleavage Assay
This experiment validates that the linker is cleaved as intended by the target enzyme.
-
Objective: To confirm the specific cleavage of the Val-Cit linker by Cathepsin B.
-
Methodology:
-
The purified ADC is incubated in an assay buffer at 37°C.
-
Activated Cathepsin B enzyme is added to initiate the reaction.[5]
-
A control sample without the enzyme is run in parallel.
-
Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).[5]
-
The reaction in the aliquots is stopped (e.g., by adding a protease inhibitor).
-
Samples are analyzed using techniques like reverse-phase HPLC or LC-MS to quantify the amount of released payload versus the intact ADC over time.
-
Principle of In Vitro Cytotoxicity Assay
This experiment measures the potency of the ADC against cancer cells.
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the ADC on antigen-positive and antigen-negative cell lines.
-
Methodology:
-
Antigen-positive (target) and antigen-negative (control) cells are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the ADC, the free payload (PNU-159682), and a non-targeting control ADC.
-
After a set incubation period (e.g., 72 hours), a cell viability reagent (e.g., resazurin, MTT) is added.[8]
-
The viability is measured using a plate reader (e.g., absorbance or fluorescence).
-
Dose-response curves are plotted to calculate IC50 values, demonstrating the ADC's target-specific killing ability.
-
Principle of Drug-to-Antibody Ratio (DAR) Measurement
This is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.
-
Objective: To determine the DAR and distribution of drug species on the final ADC product.
-
Methodology:
-
The purified ADC is analyzed using techniques sensitive to mass differences.
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the hydrophobicity conferred by the attached linker-drug. Species with different numbers of drugs (DAR 0, 2, 4, etc.) will have different retention times.
-
Mass Spectrometry (MS): Provides a precise mass of the intact or deglycosylated ADC, from which the average DAR can be calculated.
-
High-Level ADC Development Workflow
The creation of a functional ADC is a multi-stage process that integrates protein engineering, synthetic chemistry, and rigorous analytics.[2][12][13]
Critical Safety & Handling Protocols
Working with highly potent active pharmaceutical ingredients (HPAPIs) like PNU-159682 requires stringent safety measures to protect personnel and the environment.[14]
-
Engineering Controls: All handling of the payload, especially in powdered form, must be performed within a dedicated containment system, such as a negative-pressure isolator or a Class II biological safety cabinet, depending on the operation.[15][16]
-
Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory. This includes double gloving, disposable gowns with elastic cuffs, eye protection (goggles or face shield), and respiratory protection as determined by a risk assessment.[16][17]
-
Administrative Controls:
-
Designated Areas: All work with the HPAPI should be restricted to designated and clearly marked areas.
-
Standard Operating Procedures (SOPs): Detailed SOPs must be in place for every procedure, including weighing, dissolving, conjugation, spill cleanup, and waste disposal.[18]
-
Training: All personnel must receive extensive training on the specific hazards of the compound, handling techniques, emergency procedures, and waste disposal.[18]
-
-
Decontamination and Waste Disposal:
-
All surfaces and equipment must be decontaminated after use with a validated inactivation solution.
-
All contaminated waste (PPE, labware, etc.) must be segregated into clearly labeled hazardous waste containers for incineration.[16]
-
-
Risk Assessment: A thorough risk assessment must be conducted before any new procedure is started to identify potential exposure pathways and ensure appropriate controls are in place.[17]
References
- 2. escopharma.com [escopharma.com]
- 3. pharmafocuseurope.com [pharmafocuseurope.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
- 13. mycenax.com [mycenax.com]
- 14. researchgate.net [researchgate.net]
- 15. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hse.gov.uk [hse.gov.uk]
- 17. ashp.org [ashp.org]
- 18. worksafe.qld.gov.au [worksafe.qld.gov.au]
Application Notes and Protocols for the Conjugation of Mal-VC-PAB-DMEA-PNU-159682 to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to target cells, such as cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic toxicity. The Mal-VC-PAB-DMEA-PNU-159682 is a drug-linker construct designed for ADC development. It comprises the potent anti-topoisomerase II agent PNU-159682, a lysosomally cleavable valine-citrulline (VC) linker with a p-aminobenzyl (PAB) spacer, and a maleimide (Mal) group for covalent attachment to the antibody.[1]
The conjugation process detailed in these application notes involves the selective reduction of the antibody's interchain disulfide bonds to generate reactive thiol (-SH) groups. These thiols then react with the maleimide moiety of the drug-linker via a Michael addition reaction, forming a stable thioether bond. The resulting ADC is a heterogeneous mixture of species with varying drug-to-antibody ratios (DARs), which is a critical quality attribute influencing the ADC's efficacy and safety. Therefore, precise control over the conjugation process and thorough characterization of the final product are paramount.
This document provides a detailed protocol for the conjugation of this compound to a monoclonal antibody, followed by purification and characterization of the resulting ADC.
Materials and Reagents
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Recommended Grade |
| Monoclonal Antibody (e.g., IgG1) | In-house or Commercial | >95% purity |
| This compound | Commercial Supplier | ≥95% purity |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial Supplier | ≥98% purity |
| Conjugation Buffer (e.g., PBS, pH 7.2-7.4) | Standard Laboratory Supply | Molecular Biology Grade |
| Quenching Reagent (e.g., N-acetylcysteine) | Commercial Supplier | ≥98% purity |
| Desalting Columns (e.g., Zeba™ Spin) | Commercial Supplier | Appropriate MWCO |
| Hydrophobic Interaction Chromatography (HIC) Column | Commercial Supplier | e.g., TSKgel Butyl-NPR |
| Solvents for HPLC (e.g., Acetonitrile, Water) | Commercial Supplier | LC-MS Grade |
| Formic Acid | Commercial Supplier | LC-MS Grade |
Experimental Protocols
Part 1: Antibody Reduction
This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in a suitable conjugation buffer (e.g., PBS, pH 7.2-7.4).[2]
-
Ensure the buffer is degassed to minimize re-oxidation of the generated thiols.
-
-
TCEP Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the conjugation buffer.
-
Add a 10 to 20-fold molar excess of TCEP to the antibody solution.[3] The optimal molar ratio may need to be determined empirically for each antibody.
-
Incubate the reaction mixture at room temperature or 37°C for 30 minutes to 2 hours.[2][3] The reaction progress can be monitored by measuring the number of free thiols using Ellman's reagent.
-
-
Removal of Excess TCEP:
-
Immediately after incubation, remove the excess TCEP from the reduced antibody. This is a critical step to prevent the reduction of the maleimide linker in the subsequent step.
-
Use a desalting column or a centrifugal filter device for buffer exchange into the fresh, degassed conjugation buffer.
-
Part 2: Conjugation of this compound to the Reduced Antibody
This protocol details the conjugation of the thiol-activated antibody with the maleimide-containing drug-linker.
-
Drug-Linker Preparation:
-
Prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the this compound solution to the reduced antibody solution while gently stirring.[4]
-
The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 2-8°C.[4] Protect the reaction from light.
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a 3 to 5-fold molar excess of a quenching reagent like N-acetylcysteine over the initial amount of the drug-linker.
-
Incubate for an additional 30 minutes at room temperature.
-
Part 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unconjugated drug-linker, quenching reagent, and any protein aggregates.
-
Initial Buffer Exchange:
-
Perform an initial buffer exchange using a desalting column or tangential flow filtration (TFF) to remove the majority of small molecule impurities.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC is a powerful technique for separating ADC species with different DARs based on their increasing hydrophobicity with higher drug loading.[5]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Equilibrate the HIC column with Mobile Phase A.
-
Load the ADC sample onto the column.
-
Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with higher DARs will elute at lower salt concentrations.
-
Collect fractions corresponding to the desired DAR species.
-
Table 2: Typical HIC Gradient for ADC Purification
| Time (min) | % Mobile Phase B |
| 0 | 0 |
| 5 | 0 |
| 35 | 100 |
| 40 | 100 |
| 41 | 0 |
| 50 | 0 |
Note: This is an exemplary gradient and should be optimized for the specific ADC and HIC column used.
Characterization of the Antibody-Drug Conjugate
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the ADC.
Drug-to-Antibody Ratio (DAR) Determination by Mass Spectrometry
Native mass spectrometry (MS) coupled with size-exclusion chromatography (SEC) is the gold standard for determining the DAR and the distribution of different drug-loaded species.[6][7]
-
Sample Preparation: The ADC sample is typically analyzed directly after purification.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an SEC system.
-
SEC-MS Analysis:
-
The ADC is separated by SEC under non-denaturing conditions.
-
The eluent is directly introduced into the mass spectrometer.
-
The mass spectrum will show a distribution of peaks, each corresponding to the antibody with a different number of conjugated drug molecules (DAR 0, 2, 4, 6, 8 for a typical IgG1).
-
The average DAR is calculated from the relative abundance of each species.
-
Free Drug Analysis by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is used to quantify the amount of residual, unconjugated drug-linker in the final ADC product.
-
Sample Preparation: The ADC sample may require a protein precipitation step to separate the free drug from the protein.
-
Instrumentation: An HPLC system with a UV detector.
-
RP-HPLC Analysis:
-
A C18 column is typically used.
-
A gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used for elution.
-
The free drug is quantified by comparing its peak area to a standard curve of the known drug-linker.
-
Quantitative Data Summary
Table 3: Key Parameters for ADC Synthesis and Characterization
| Parameter | Recommended Range/Value |
| Antibody Reduction | |
| Antibody Concentration | 2-10 mg/mL |
| TCEP to Antibody Molar Ratio | 10:1 to 20:1 |
| Reduction Time | 30 - 120 minutes |
| Reduction Temperature | Room Temperature or 37°C |
| Conjugation | |
| Drug-Linker to Antibody Molar Ratio | 10:1 to 20:1 |
| Conjugation Time | 2 hours (RT) or overnight (2-8°C) |
| Characterization | |
| Expected Average DAR | 3.5 - 4.0 (can be modulated) |
| Acceptable Free Drug Level | < 1% |
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. biotium.com [biotium.com]
- 5. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 6. lcms.cz [lcms.cz]
- 7. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: In Vitro Cytotoxicity Assay for PNU-159682 Antibody-Drug Conjugate (ADC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is an exceptionally potent anthracycline derivative that is a metabolite of nemorubicin.[][2][3][4][5] Its high cytotoxicity, reported to be several hundred to thousands of times greater than its parent compound doxorubicin, makes it a compelling payload for use in Antibody-Drug Conjugates (ADCs).[][2][5][6] ADCs are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents, like PNU-159682, specifically to cancer cells by utilizing a monoclonal antibody that recognizes a tumor-associated antigen. This targeted delivery system aims to enhance the therapeutic window of the cytotoxic agent, maximizing its anti-tumor efficacy while minimizing systemic toxicity.[7][8]
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of an ADC containing PNU-159682. The protocol is designed to determine the concentration of the ADC required to inhibit the growth of cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50).
Mechanism of Action of PNU-159682
PNU-159682 exerts its cytotoxic effects primarily through two established mechanisms:
-
DNA Intercalation: The planar tetracyclic ring structure of PNU-159682 intercalates into the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[]
-
Topoisomerase II Inhibition: PNU-159682 inhibits the activity of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[][2][5] Inhibition of this enzyme leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis.[]
Recent studies suggest that PNU-159682-based ADCs can induce immunogenic cell death, which may contribute to their anti-tumor activity by stimulating an anti-tumor immune response.[9]
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol outlines a cell viability assay to determine the IC50 value of a PNU-159682 ADC. A common method is the Sulforhodamine B (SRB) assay, which measures cell protein content as an estimation of cell viability.[5]
Materials
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines[7][10][11]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
PNU-159682 ADC
-
Control ADC (non-targeting isotype control)
-
Free PNU-159682 drug
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
Microplate reader
Procedure
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 8. revivocell.com [revivocell.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PNU-159682 ADC Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting preclinical xenograft studies to evaluate the efficacy of Antibody-Drug Conjugates (ADCs) utilizing the potent cytotoxin, PNU-159682.
Introduction
PNU-159682 is a highly potent anthracycline and a metabolite of nemorubicin.[1][2] Its primary mechanism of action involves the inhibition of DNA topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis in rapidly proliferating cancer cells.[] PNU-159682 is reported to be thousands of times more cytotoxic than its parent compound, doxorubicin, making it an exceptionally effective payload for ADCs.[1][2] This document outlines the essential steps for establishing a xenograft model to test PNU-159682 based ADCs, from cell line selection to in vivo efficacy evaluation.
Mechanism of Action
PNU-159682 exerts its potent anti-tumor activity through a multi-faceted mechanism. Upon internalization of the ADC by the target cancer cell, the linker is cleaved, releasing PNU-159682. The released payload then intercalates into the DNA and inhibits topoisomerase II.[][4] This inhibition prevents the re-ligation of DNA strands, causing an accumulation of double-strand breaks. The extensive DNA damage triggers cell cycle arrest, primarily in the S-phase, and ultimately leads to apoptosis.[5][6] Furthermore, PNU-159682 has been shown to induce immunogenic cell death (ICD), which can stimulate an anti-tumor immune response.[7][8]
References
Application Notes and Protocols for the Characterization of PNU-159682 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin, demonstrating cytotoxic activity significantly greater than its parent compound and doxorubicin.[1] Its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, which leads to DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[1] These characteristics make PNU-159682 a compelling payload for use in Antibody-Drug Conjugates (ADCs), a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent.
The efficacy and safety of an ADC are critically dependent on its molecular characteristics. Therefore, comprehensive analytical characterization of PNU-159682 ADCs is essential throughout the drug development process. This document provides detailed application notes and experimental protocols for the key characterization methods for PNU-159682 ADCs, including the determination of Drug-to-Antibody Ratio (DAR), assessment of in vitro cytotoxicity, analysis of cell cycle effects, and evaluation of stability.
Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for balancing therapeutic efficacy with potential toxicity. Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of ADCs.
Experimental Workflow: DAR Determination by HIC
Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) of a PNU-159682 ADC using Hydrophobic Interaction Chromatography (HIC).
Protocol: DAR Determination by HIC
Materials:
-
PNU-159682 ADC sample
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the PNU-159682 ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Set the flow rate to 0.5 mL/min.
-
Set the UV detector to monitor absorbance at 280 nm (for the antibody) and 495 nm (for PNU-159682).
-
-
Injection and Elution:
-
Inject 20 µL of the prepared ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each DAR species based on the peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
Quantitative Data: DAR of PNU-159682 ADCs
| ADC Construct | Conjugation Method | Average DAR | Reference |
| anti-HER2-PNU-159682/MMAF | Site-specific (Thio-selenomab) | 1.9 (PNU-159682) | [2] |
| anti-ROR1-PNU-159682 | Sortase-mediated (SMAC) | 3.4 | [3] |
In Vitro Cytotoxicity Assessment
Evaluating the in vitro cytotoxicity of PNU-159682 ADCs is crucial for determining their potency and specificity against target cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell viability.
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
References
Application Notes and Protocols for Mal-VC-PAB-DMEA-PNU-159682 in HER2-Positive Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of the antibody-drug conjugate (ADC) linker-payload, Mal-VC-PAB-DMEA-PNU-159682, in the context of HER2-positive cancer research. This advanced agent combines a potent cytotoxic payload, PNU-159682, with a cleavable linker system designed for targeted delivery to cancer cells overexpressing the Human Epidermal Growth Factor Receptor 2 (HER2).
The payload, PNU-159682, is a highly potent derivative of the anthracycline nemorubicin and functions as a topoisomerase II inhibitor, inducing DNA damage and subsequent cell death.[1] The maleimide (Mal) group allows for conjugation to antibodies, while the valine-citrulline (VC) dipeptide and p-aminobenzyl alcohol (PAB) form a cathepsin-cleavable linker, ensuring payload release within the lysosomal compartment of target cells. The inclusion of a PNU-159682 derivative in a HER2-targeting ADC, referred to as T-PNU, has demonstrated significant anti-tumor activity in preclinical models, including those resistant to standard-of-care therapies like T-DM1.[1]
These notes are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of ADCs constructed with this potent linker-payload in relevant HER2-positive cancer models.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes representative data on the in vitro cytotoxicity of a HER2-targeted ADC utilizing the PNU-159682 payload (T-PNU) against various HER2-positive breast cancer cell lines.
| Cell Line | HER2 Expression Level | ADC (T-PNU) IC₅₀ (ng/mL) | Reference ADC (T-DM1) IC₅₀ (ng/mL) |
| SK-BR-3 | High | 0.5 - 5 | 10 - 50 |
| BT-474 | High | 1 - 10 | 20 - 100 |
| JIMT-1 (T-DM1 Resistant) | Moderate | 5 - 25 | >1000 |
| EMT6-hHER2 | Engineered High | 2 - 15 | >1000 |
Note: The IC₅₀ values presented are representative and may vary depending on experimental conditions such as cell density and incubation time. Researchers should perform their own dose-response studies to determine the precise IC₅₀ in their specific experimental setup.
In Vivo Efficacy
Preclinical studies in xenograft models of HER2-positive breast cancer have demonstrated the potent anti-tumor activity of T-PNU. The following table summarizes representative tumor growth inhibition data.
| Cancer Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Complete Responses (%) |
| EMT6-hHER2 Syngeneic Breast Cancer | T-PNU | 1 mg/kg, single dose | >95 | >80 |
| JIMT-1 Xenograft (T-DM1 Resistant) | T-PNU | 3 mg/kg, QW x 3 | 80 - 90 | 40 - 60 |
| NCI-N87 Gastric Cancer Xenograft | T-PNU | 3 mg/kg, QW x 3 | 75 - 85 | 30 - 50 |
Note: Tumor growth inhibition is typically measured at the end of the study compared to the vehicle control group. Complete response is defined as the complete disappearance of the tumor.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method for determining the in vitro cytotoxicity of a HER2-targeted ADC utilizing the this compound linker-payload.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474, JIMT-1)
-
Complete cell culture medium (e.g., McCoy's 5A for SK-BR-3, RPMI-1640 for others) with 10% FBS and 1% Penicillin-Streptomycin
-
Trastuzumab-Mal-VC-PAB-DMEA-PNU-159682 (T-PNU) ADC
-
Control ADC (e.g., Trastuzumab-DM1)
-
Unconjugated Trastuzumab
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the T-PNU ADC, control ADC, and unconjugated antibody in complete culture medium. A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.
-
Carefully remove the medium from the wells and add 100 µL of the diluted ADCs or controls to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC₅₀ value using a non-linear regression curve fit.
-
In Vivo Xenograft Model of HER2-Positive Breast Cancer
This protocol describes a general procedure for evaluating the in vivo efficacy of a HER2-targeted ADC with the PNU-159682 payload in a mouse xenograft model.
Materials:
-
HER2-positive cancer cells (e.g., JIMT-1, NCI-N87)
-
Female immunodeficient mice (e.g., NOD-SCID or athymic nude), 6-8 weeks old
-
Matrigel (optional, for enhancing tumor take rate)
-
Trastuzumab-Mal-VC-PAB-DMEA-PNU-159682 (T-PNU) ADC
-
Vehicle control (e.g., sterile PBS or formulation buffer)
-
Calipers for tumor measurement
-
Sterile syringes and needles
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend the HER2-positive cancer cells in sterile PBS or culture medium, with or without Matrigel (typically a 1:1 ratio).
-
Inject 5-10 x 10⁶ cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the T-PNU ADC intravenously (i.v.) via the tail vein at the desired dose (e.g., 1-3 mg/kg). The dosing schedule can be a single dose or weekly for a specified number of weeks.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percentage of tumor growth inhibition (%TGI) for the treated groups compared to the vehicle control group.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., t-test or ANOVA).
-
Mandatory Visualizations
Caption: Mechanism of action of a HER2-targeted ADC with PNU-159682.
Caption: General experimental workflow for preclinical evaluation of ADCs.
References
Application Notes and Protocols for Anti-CD22 ADC Development with Mal-VC-PAB-DMEA-PNU-159682
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. This document provides detailed application notes and protocols for the development of an anti-CD22 ADC utilizing the Mal-VC-PAB-DMEA linker and the highly potent anthracycline derivative, PNU-159682.
The target, CD22, is a lineage-restricted B-cell surface receptor, making it an attractive target for B-cell malignancies such as non-Hodgkin lymphoma (NHL) and acute lymphoblastic leukemia (ALL).[1][2][3] The ADC, referred to as anti-CD22-NMS249, is comprised of a humanized anti-CD22 antibody (pinatuzumab), a protease-cleavable linker (Mal-VC-PAB-DMEA), and the DNA topoisomerase II inhibitor, PNU-159682.[4][5] This ADC has been designed to overcome resistance to other ADC platforms, such as those based on auristatin payloads.[6]
Components of the Anti-CD22 ADC
-
Antibody: A humanized anti-CD22 monoclonal antibody, pinatuzumab, that specifically targets the CD22 receptor on B-cells.[4]
-
Linker: Mal-VC-PAB-DMEA is a cleavable linker system. The maleimide (Mal) group allows for covalent conjugation to cysteine residues on the antibody. The valine-citrulline (VC) dipeptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, ensuring payload release within the target cell. The p-aminobenzyl alcohol (PAB) acts as a self-immolative spacer.
-
Payload: PNU-159682 is a highly potent metabolite of the anthracycline nemorubicin.[7] It is a DNA topoisomerase II inhibitor and DNA intercalator, leading to cell death.[7] Its potency is reported to be thousands of times greater than that of doxorubicin.[6]
Mechanism of Action
The proposed mechanism of action for the anti-CD22-Mal-VC-PAB-DMEA-PNU-159682 ADC is a multi-step process that ensures targeted delivery and activation of the cytotoxic payload.
CD22 Signaling Pathway
CD22 is an inhibitory co-receptor of the B-cell receptor (BCR). Upon ligand binding, CD22 is phosphorylated, leading to the recruitment of phosphatases like SHP-1, which in turn dampen the BCR signaling cascade. This inhibitory function is crucial for preventing B-cell overactivation and autoimmunity.[1][2]
Preclinical Data
In Vitro Cytotoxicity
The anti-CD22-NMS249 ADC has demonstrated potent in vitro cytotoxicity against various non-Hodgkin lymphoma cell lines.[4]
| Cell Line | Histology | IC50 (µg/mL) |
| BJAB.Luc | Burkitt's Lymphoma | 0.058 |
| Granta-519 | Mantle Cell Lymphoma | 0.030 |
| SuDHL4.Luc | Diffuse Large B-cell Lymphoma | 0.0221 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | 0.010 |
| Table 1: In vitro cytotoxicity of anti-CD22-NMS249 in NHL cell lines.[4] |
In Vivo Efficacy in Xenograft Models
Single-dose intravenous administration of anti-CD22-NMS249 resulted in significant tumor growth inhibition in multiple xenograft models of NHL.[8]
| Xenograft Model | Doses (mg/kg) | Outcome |
| BJAB.Luc | 0.5, 1, 2 | Tumor arrest and complete remission at 2 mg/kg.[8][9] |
| WSU-DLCL2 | 2 | Tumor stasis for 3 weeks.[9] |
| Granta-519 | 0.5, 1, 2 | Dose-dependent tumor growth inhibition.[8] |
| SuDHL4.Luc | 0.5, 1, 2 | Dose-dependent tumor growth inhibition.[8] |
| Table 2: In vivo efficacy of a single dose of anti-CD22-NMS249 in xenograft models. |
Experimental Protocols
Protocol 1: Conjugation of Mal-VC-PAB-DMEA-PNU-159682 to Anti-CD22 Antibody
This protocol outlines a general procedure for the conjugation of the drug-linker to the antibody. The specific antibody may require optimization of these conditions.
Materials:
-
Anti-CD22 antibody (e.g., pinatuzumab)
-
This compound drug-linker
-
Reducing agent (e.g., TCEP, DTT)
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.2)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Analytical instruments (e.g., Hydrophobic Interaction Chromatography - HIC, Mass Spectrometry - MS)
Procedure:
-
Antibody Preparation:
-
Dialyze the anti-CD22 antibody into the conjugation buffer.
-
Determine the antibody concentration using a spectrophotometer at 280 nm.
-
-
Partial Reduction of Antibody:
-
Add a calculated molar excess of the reducing agent (e.g., 2-5 equivalents of TCEP) to the antibody solution.
-
Incubate at room temperature for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
-
Drug-Linker Preparation:
-
Dissolve the this compound in a suitable organic solvent (e.g., DMSO) to create a stock solution.
-
-
Conjugation Reaction:
-
Add the dissolved drug-linker to the reduced antibody solution at a specific molar ratio (e.g., 4-8 fold molar excess of drug-linker to antibody).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching the Reaction:
-
Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
Incubate for 20-30 minutes.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using SEC.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the final ADC concentration.
-
Analyze the drug-to-antibody ratio (DAR) using HIC and/or MS.
-
Assess the level of aggregation by SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method for assessing the cytotoxic activity of the anti-CD22 ADC against CD22-positive cancer cell lines.
Materials:
-
CD22-positive cell lines (e.g., BJAB.Luc, Granta-519)
-
CD22-negative control cell line (optional)
-
Complete cell culture medium
-
Anti-CD22-NMS249 ADC
-
Unconjugated anti-CD22 antibody (control)
-
Free PNU-159682 (control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
ADC Treatment:
-
Prepare serial dilutions of the anti-CD22 ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
Incubate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and remove the supernatant.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the log of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor activity of the anti-CD22 ADC in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., SCID or NSG mice)
-
CD22-positive tumor cells (e.g., BJAB.Luc)
-
Matrigel (optional)
-
Anti-CD22-NMS249 ADC
-
Vehicle control
-
Isotype control ADC (optional)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in a sterile solution (e.g., PBS or media), with or without Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
ADC Administration:
-
Administer the anti-CD22 ADC, vehicle control, and any other control articles via the desired route (e.g., intravenous injection).
-
Dosing can be a single dose or a multi-dose regimen.
-
-
Efficacy Evaluation:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue monitoring until the tumors in the control group reach a predetermined endpoint.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Conclusion
The anti-CD22 ADC, anti-CD22-NMS249, which combines the targeting specificity of an anti-CD22 antibody with the potent cytotoxic payload PNU-159682 via a cleavable linker, demonstrates significant anti-tumor activity in preclinical models of B-cell malignancies. The provided application notes and protocols offer a framework for the development and evaluation of this and similar ADCs. Further optimization of conjugation and formulation, along with comprehensive in vivo toxicology studies, are critical next steps in the translational development of this promising therapeutic candidate.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cusabio.com [cusabio.com]
- 3. CD22 Expression in B-Cell Acute Lymphoblastic Leukemia: Biological Significance and Implications for Inotuzumab Therapy in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-CD22-NMS249 | ADCs | | Invivochem [invivochem.com]
- 5. adcreview.com [adcreview.com]
- 6. A Novel Anti-CD22 Anthracycline-Based Antibody-Drug Conjugate (ADC) That Overcomes Resistance to Auristatin-Based ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by PNU-159682
Introduction
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin, demonstrating significantly greater cytotoxicity than its parent compound.[1][2] Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage, inhibition of DNA replication and repair, and prevention of RNA and protein synthesis.[3][4][5] A key cellular response to PNU-159682 is the induction of cell cycle arrest, specifically in the S-phase.[1][6][7][8] This application note provides a detailed protocol for the analysis of PNU-159682-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.
Principle
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[9] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[9] By staining cells with PI and analyzing them on a flow cytometer, it is possible to distinguish between different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.
-
G2/M phase: Cells have a doubled (4N) DNA content prior to cell division.
Treatment of cells with PNU-159682 is expected to lead to an accumulation of cells in the S-phase, which can be quantified by flow cytometry.
Data Presentation
The following table summarizes hypothetical quantitative data illustrating the effect of PNU-159682 on the cell cycle distribution of a cancer cell line.
| Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| 0.5 | 45.8 ± 4.2 | 42.1 ± 3.7 | 12.1 ± 2.0 |
| 1.0 | 30.1 ± 3.5 | 58.7 ± 4.1 | 11.2 ± 1.9 |
| 2.0 | 22.5 ± 2.8 | 68.3 ± 5.3 | 9.2 ± 1.5 |
Experimental Protocols
Materials
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
PNU-159682 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)[9]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[9]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Protocol for Cell Culture and Treatment
-
Seed the desired cancer cell line in appropriate cell culture flasks or plates and allow them to attach and grow to approximately 70-80% confluency.
-
Prepare serial dilutions of PNU-159682 in cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same concentration as the highest PNU-159682 treatment.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of PNU-159682 or the vehicle control.
-
Incubate the cells for a predetermined time period (e.g., 24 hours) to allow for the induction of cell cycle arrest.
Protocol for Cell Staining with Propidium Iodide
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and then add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at approximately 300 x g for 5 minutes.[9]
-
Discard the supernatant and wash the cell pellet once with PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[9]
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet twice with PBS.[9]
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[9][10]
-
Add 400 µL of PI staining solution to the cells and mix well.[9]
-
Incubate at room temperature for 5-10 minutes, protected from light.[9]
-
Flow Cytometry Analysis
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to improve the quality of the data.[9]
-
Collect data for at least 10,000 events per sample.[9]
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).[9]
-
Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and cell aggregates.
-
Generate a histogram of PI fluorescence intensity for the single-cell population.
-
Use the software's cell cycle analysis module to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Signaling pathway of PNU-159682-induced S-phase cell cycle arrest.
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. ucl.ac.uk [ucl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mal-VC-PAB-DMEA-PNU-159682 Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mal-VC-PAB-DMEA-PNU-159682 antibody-drug conjugate (ADC) payload. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
Question: We are observing a consistently low DAR and low yields after conjugating our antibody with the this compound linker-payload. What are the potential causes and how can we improve our conjugation efficiency?
Answer: Low DAR and poor conjugation efficiency with PNU-159682-based ADCs are often linked to the hydrophobic nature of the PNU-159682 payload, especially when combined with certain linker chemistries.[1][2] This hydrophobicity can lead to poor solubility of the linker-payload in aqueous conjugation buffers, reducing its availability to react with the antibody.[3][4] Additionally, the conjugated ADC itself can become prone to aggregation, leading to loss of monomeric product during purification.[1]
Troubleshooting Steps:
-
Optimize Linker-Payload Solubility:
-
Co-solvent: Introduce a limited amount of an organic co-solvent (e.g., DMSO, DMF) to the conjugation reaction to improve the solubility of the hydrophobic drug-linker.[5] However, be cautious as high concentrations of organic solvents can denature the antibody. It is recommended to perform small-scale optimization experiments to determine the maximum tolerable co-solvent concentration.
-
-
Reaction Conditions:
-
pH: Ensure the pH of the conjugation buffer is optimal for the maleimide-thiol reaction, which is typically between 6.5 and 7.5.[6][7] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[6][7]
-
Molar Ratio: A typical starting point for labeling proteins with maleimides is a 10:1 to 20:1 molar excess of the maleimide reagent.[6][7] However, due to the hydrophobicity of the PNU-159682 payload, a higher excess may be necessary to drive the reaction to completion. Optimization of the molar ratio is highly recommended.
-
Reaction Time and Temperature: Optimize the incubation time and temperature. While longer reaction times can increase conjugation, they may also promote aggregation.[8] A systematic optimization of these parameters is recommended. Reactions are often performed for 2 hours at room temperature or overnight at 4°C.[7]
-
-
Antibody Reduction (for thiol-based conjugation):
-
Reducing Agent: Ensure complete and controlled reduction of the interchain disulfide bonds of the antibody. Use a sufficient concentration of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Purification Post-Reduction: It is crucial to remove the excess reducing agent before adding the linker-payload to prevent it from reacting with the maleimide group of the linker.[6] This can be achieved using desalting columns.[7]
-
Issue 2: ADC Aggregation
Question: We are observing significant aggregation of our ADC product during and after the conjugation reaction. What could be the cause and how can we mitigate this?
Answer: ADC aggregation is a common challenge, particularly when working with hydrophobic payloads like PNU-159682.[1][2] The attachment of hydrophobic molecules to the antibody can expose hydrophobic patches, leading to intermolecular interactions and aggregation.[6]
Troubleshooting Steps:
-
Control Hydrophobicity:
-
Co-solvents: As mentioned previously, the use of organic co-solvents can help to solubilize the drug-linker and the resulting ADC, thereby reducing aggregation.
-
Hydrophilic Linkers: While the core linker is defined, for future constructs, consider the incorporation of hydrophilic spacers, such as PEG, into the linker design to improve the overall solubility of the ADC.[1][3]
-
-
Optimize Reaction and Buffer Conditions:
-
Lower Reaction Temperature: Performing the conjugation at a lower temperature (e.g., 4°C) can sometimes reduce the rate of aggregation.[]
-
Buffer Excipients: The inclusion of excipients such as polysorbates (e.g., Tween-20) or sugars (e.g., sucrose, trehalose) in the reaction and storage buffers can help to stabilize the ADC and prevent aggregation.
-
-
Purification Strategy:
-
Size Exclusion Chromatography (SEC): SEC is an effective method for removing aggregates from the final ADC product.
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be used to separate ADC species with different DARs and may also help in removing some aggregated species.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction? A1: The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[6][7] Within this range, the thiol group is sufficiently deprotonated to be reactive, while minimizing the competing hydrolysis of the maleimide group and reaction with amines.[6][7]
Q2: What molar ratio of this compound to my antibody should I use? A2: A typical starting molar ratio for labeling proteins with maleimides is a 10:1 to 20:1 excess of the maleimide reagent.[6][7] However, the optimal ratio is highly dependent on the specific antibody and the hydrophobic nature of the PNU-159682 payload. It is recommended to perform small-scale optimization experiments with varying molar ratios to identify the ideal condition for your specific molecule.
Q3: My antibody has disulfide bonds. Do I need to reduce them before labeling? A3: Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S). Therefore, if you intend to label cysteine residues involved in disulfide bridges, you must first reduce these bonds. TCEP is a commonly used reducing agent for this purpose as it is effective over a broad pH range and can often be used without removal prior to conjugation, though removal is recommended to avoid reaction with the maleimide.[7]
Q4: How can I remove the excess, unreacted this compound after the reaction? A4: Excess maleimide reagent can be removed using size-exclusion chromatography (SEC), such as with a desalting column.[7] Dialysis can also be used, but it is a slower process.[7]
Q5: How stable is the maleimide-thiol linkage? A5: The thiosuccinimide linkage formed from the reaction of a maleimide and a thiol can be susceptible to a retro-Michael reaction, which can lead to deconjugation of the drug-linker.[8] The stability of this linkage can be influenced by factors such as the local chemical environment on the antibody.[10] Hydrolysis of the thiosuccinimide ring can lead to a more stable, ring-opened product that is resistant to the retro-Michael reaction.[8]
Data Presentation
Table 1: Recommended Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for balancing thiol reactivity and minimizing maleimide hydrolysis.[6][7] |
| Temperature | 4°C to Room Temperature | Lower temperatures may reduce aggregation.[] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 (starting point) | Optimization is critical, especially for hydrophobic payloads.[6][7] |
| Reaction Time | 2 hours to Overnight | Longer times may increase yield but also risk aggregation.[7][8] |
| Co-solvent (e.g., DMSO) | 5-10% (v/v) (starting point) | Empirically determine the maximum concentration that does not denature the antibody. |
Experimental Protocols
General Protocol for Antibody Conjugation with this compound
This protocol provides a general guideline. Optimization of specific parameters is highly recommended.
1. Antibody Preparation and Reduction: a. Prepare the antibody in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL. b. If the antibody's interchain disulfide bonds are to be targeted, add a 10-50 fold molar excess of a reducing agent like TCEP. c. Incubate at room temperature for 30-60 minutes. d. Crucially , remove the excess TCEP using a desalting column equilibrated with the reaction buffer.
2. Drug-Linker Preparation: a. Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
3. Conjugation Reaction: a. Add the drug-linker stock solution to the reduced antibody solution to achieve the desired molar excess (e.g., 10-fold molar excess). If using a co-solvent, ensure the final concentration does not exceed the antibody's tolerance. b. Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Quenching and Purification: a. To stop the reaction, add a small molecule thiol such as N-acetylcysteine to quench any unreacted maleimide. b. Purify the conjugated antibody from excess drug-linker and byproducts using size-exclusion chromatography (desalting column) or dialysis.
5. Analysis: a. Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry. b. Assess the level of aggregation using Size Exclusion Chromatography (SEC).
Visualizations
Caption: Experimental workflow for the conjugation of this compound to an antibody.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
Technical Support Center: Optimizing PNU-159682 Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) of PNU-159682 antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the development and characterization of PNU-159682 ADCs.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
-
Question: We are observing a consistently low DAR for our PNU-159682 ADC. What are the potential causes and how can we troubleshoot this?
-
Answer: A low DAR can be attributed to several factors throughout the conjugation process. Here are the key areas to investigate and potential solutions:
-
Suboptimal PNU-159682-Linker Solubility: PNU-159682 and some linkers can be hydrophobic, leading to poor solubility in aqueous conjugation buffers. This reduces the effective concentration of the payload available to react with the antibody.
-
Solution: Introduce a small percentage of an organic co-solvent, such as dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA), to the reaction buffer to improve the solubility of the PNU-159682-linker complex. It is crucial to perform optimization experiments to determine the maximum tolerable concentration of the organic solvent that does not lead to antibody denaturation.
-
-
Inefficient Antibody Reduction (for thiol-based conjugation): Incomplete reduction of interchain disulfide bonds in the antibody will result in fewer available thiol groups for conjugation.
-
Solution: Optimize the concentration of the reducing agent (e.g., TCEP or DTT), incubation time, and temperature. Verify the number of free thiols per antibody using Ellman's assay before proceeding with the conjugation step.
-
-
Suboptimal Reaction Conditions: The efficiency of the conjugation reaction is sensitive to pH, temperature, and incubation time.
-
Solution: Ensure the pH of the conjugation buffer is within the optimal range for the specific linker chemistry being used. For maleimide-thiol conjugation, a pH of 6.5-7.5 is generally recommended. Perform a time-course experiment to identify the optimal incubation time that maximizes conjugation without promoting ADC aggregation.
-
-
Hydrolysis of the Linker: Some linkers can be susceptible to hydrolysis, reducing the amount of active linker available for conjugation.
-
Solution: Use freshly prepared PNU-159682-linker solutions for conjugation. If using a maleimide-based linker, be aware that the maleimide group can hydrolyze at higher pH values.
-
-
Issue 2: High Levels of Aggregation in the Final ADC Product
-
Question: Our purified PNU-159682 ADC shows a high degree of aggregation. What are the common causes and how can we mitigate this issue?
-
Answer: ADC aggregation is a common challenge, often driven by the increased hydrophobicity of the ADC following conjugation of the payload.[1][2] Here are the primary causes and recommended solutions:
-
High DAR: A higher number of hydrophobic PNU-159682 molecules per antibody significantly increases the overall hydrophobicity of the ADC, promoting self-association and aggregation.[1]
-
Solution: Aim for a lower to moderate DAR. Due to the high potency of PNU-159682, a lower DAR may be sufficient for efficacy while minimizing aggregation.[3] Consider optimizing the conjugation conditions to target a specific, lower DAR.
-
-
Hydrophobic Nature of PNU-159682 and Linker: The inherent hydrophobicity of both the drug and certain linkers contributes to the propensity for aggregation.[4]
-
Solution: Consider using more hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) spacers.[] The EDA-Gly3 linker, for instance, is designed to improve solubility and reduce aggregation.[]
-
-
Improper Buffer Conditions: The formulation buffer, including pH and excipients, plays a critical role in ADC stability.
-
Solution: Screen different buffer formulations to identify conditions that minimize aggregation. This can include adjusting the pH and including stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose or trehalose).
-
-
Inefficient Purification: Residual unconjugated drug, linker, or other impurities can contribute to aggregation.
-
Frequently Asked Questions (FAQs)
-
Question: What is the mechanism of action of PNU-159682?
-
Answer: PNU-159682 is a highly potent anthracycline derivative that acts as a DNA topoisomerase II inhibitor.[3] It intercalates into DNA and inhibits the enzyme's function, leading to double-strand DNA breaks and ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[3]
-
Question: What is a typical Drug-to-Antibody Ratio (DAR) for a PNU-159682 ADC?
-
Answer: Due to the exceptional potency of PNU-159682, a low DAR is often sufficient to achieve significant cytotoxic activity.[3] A study involving a dual-drug ADC with PNU-159682 reported a DAR of 1.9 for the PNU-159682 component.[8] The optimal DAR should be determined empirically for each specific ADC, balancing efficacy with potential toxicity and aggregation issues.
-
Question: Which linker chemistries are suitable for PNU-159682?
-
Answer: PNU-159682 can be conjugated to antibodies using various linker technologies. Cleavable linkers, such as those containing a valine-citrulline (VC) peptide sequence that can be cleaved by lysosomal proteases like Cathepsin B, are commonly used.[9] The EDA-Gly3 linker is another option that offers improved solubility and is also designed for enzymatic cleavage within the target cell.[] The choice of linker will impact the stability, release mechanism, and overall performance of the ADC.[10]
-
Question: How does the DAR of a PNU-159682 ADC affect its in vitro cytotoxicity?
-
Answer: Generally, a higher DAR leads to increased potency (lower IC50 value) in in vitro cytotoxicity assays, as more cytotoxic payload is delivered to the target cells. However, due to the high potency of PNU-159682, even ADCs with a low DAR can exhibit potent anti-tumor activity. The relationship between DAR and cytotoxicity should be carefully evaluated for each ADC to determine the optimal balance for therapeutic efficacy.
Data Summary
Table 1: In Vitro Cytotoxicity of PNU-159682 and its ADCs
| Compound/ADC | Cell Line | Target Antigen | Average DAR | IC50/IC70 | Reference |
| PNU-159682 | Multiple Human Tumor Cell Lines | N/A | N/A | 0.07-0.58 nM (IC70) | [3] |
| anti-HER2/PNU-159682 ADC | SKOV3 | HER2 | Not Specified | Potent Cytotoxicity | [11] |
| Dual-drug ADC (PNU-159682 component) | HER2-expressing cell lines | HER2 | 1.9 | Not Specified | [8] |
Experimental Protocols
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general framework for DAR analysis of PNU-159682 ADCs using HIC-HPLC. Optimization of the gradient and other parameters may be necessary for specific ADCs.
-
Instrumentation:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
-
Reagents:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC sample
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the PNU-159682 ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Monitor the absorbance at 280 nm.
-
The different DAR species will elute based on their hydrophobicity, with higher DAR species having longer retention times.
-
Calculate the average DAR by determining the relative peak area of each species (DAR0, DAR2, DAR4, etc.) and using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
-
2. Determination of Drug-to-Antibody Ratio (DAR) by LC-MS
This protocol outlines the general steps for intact mass analysis of a PNU-159682 ADC to determine the DAR.
-
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)
-
Reversed-phase column suitable for protein analysis (e.g., Agilent PLRP-S)
-
-
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
ADC sample
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject 1-5 µg of the ADC sample.
-
Elute the ADC using a gradient of increasing Mobile Phase B.
-
Acquire mass spectra in the positive ion mode over a mass range appropriate for the ADC (e.g., m/z 1000-4000).
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Identify the mass of the unconjugated antibody (DAR0) and the masses of the antibody with one or more PNU-159682-linker molecules attached.
-
Calculate the average DAR based on the relative abundance of each species observed in the deconvoluted spectrum.
-
3. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic potential of PNU-159682 ADCs on cancer cell lines.
-
Materials:
-
Target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC)
-
Complete cell culture medium
-
96-well cell culture plates
-
PNU-159682 ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the PNU-159682 ADC and a non-targeting control ADC in complete cell culture medium.
-
Remove the medium from the cells and add the ADC dilutions. Include wells with medium only (blank) and cells with medium only (untreated control).
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
-
Visualizations
Caption: Experimental workflow for the synthesis, purification, and characterization of PNU-159682 ADCs.
Caption: A logical troubleshooting guide for common issues in PNU-159682 ADC development.
Caption: Mechanism of action of a PNU-159682 ADC leading to tumor cell apoptosis.
References
- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. lcms.cz [lcms.cz]
- 4. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 8. academic.oup.com [academic.oup.com]
- 9. books.rsc.org [books.rsc.org]
- 10. veranova.com [veranova.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: PNU-159682 Antibody-Drug Conjugates
Welcome to the technical support center for PNU-159682 based Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the off-target toxicity associated with this potent ADC payload.
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and what is its primary mechanism of action?
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin.[][2][3] Its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, which leads to double-strand DNA breaks and subsequent apoptosis in rapidly dividing cells.[] It is reported to be over 3,000 times more cytotoxic than its parent compound, doxorubicin.[][4]
Q2: What are the primary concerns regarding the off-target toxicity of PNU-159682 based ADCs?
The extreme potency of PNU-159682 is a double-edged sword.[5] While highly effective against target tumor cells, premature release of the payload in systemic circulation can lead to significant off-target toxicity, affecting healthy tissues.[6][7] Common dose-limiting toxicities for ADCs in general, which could be a concern for PNU-159682 based ADCs, include thrombocytopenia, neutropenia, peripheral neuropathy, and ocular toxicity.[7]
Q3: How does the linker technology impact the off-target toxicity of PNU-159682 ADCs?
The linker connecting PNU-159682 to the monoclonal antibody is a critical determinant of ADC stability and safety.[6][8] Cleavable linkers, such as peptide or disulfide linkers, are designed to release the payload within the target cell.[] However, instability in circulation can lead to premature payload release and off-target effects.[6][9] Non-cleavable linkers offer greater stability but rely on the complete lysosomal degradation of the ADC for payload release.[10] The choice of linker must be carefully optimized to balance efficacy and toxicity.
Q4: What is the "bystander effect" and how does it relate to PNU-159682 ADCs?
The bystander effect is the ability of a released ADC payload to kill neighboring antigen-negative tumor cells, which is particularly important in heterogeneous tumors.[11][12] This occurs when a membrane-permeable payload, once released from the target cell, diffuses into adjacent cells.[13] While beneficial for anti-tumor activity, a potent and permeable payload like PNU-159682 could also potentiate off-target toxicity by affecting healthy cells near the tumor microenvironment or in other tissues.[9]
Troubleshooting Guide
Issue 1: High in vitro cytotoxicity in antigen-negative cell lines.
-
Possible Cause: This may indicate instability of the ADC, leading to the release of free PNU-159682 into the culture medium.
-
Troubleshooting Steps:
-
Assess Linker Stability: Perform a plasma stability assay to quantify the amount of payload prematurely released from the antibody.
-
Characterize ADC Homogeneity: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) and the distribution of drug-linker species.[14] Heterogeneity can impact stability.
-
Control Experiments: Include a control with the free PNU-159682 payload to understand its intrinsic cytotoxicity against the antigen-negative cell line.
-
Issue 2: Significant toxicity observed in animal models at low doses.
-
Possible Cause: This could be due to on-target, off-tumor toxicity (the target antigen is expressed on healthy tissues) or off-target toxicity from unstable ADC constructs.[7]
-
Troubleshooting Steps:
-
Evaluate Target Antigen Expression: Conduct thorough biodistribution studies and immunohistochemistry on healthy tissues to assess the expression of the target antigen.
-
Optimize Dosing Regimen: Explore fractionated dosing or extended dosing intervals to potentially improve the therapeutic index.[7]
-
Re-evaluate Linker and Conjugation Chemistry: Consider using more stable linkers or site-specific conjugation methods to create more homogeneous and stable ADCs.[7]
-
Issue 3: Discrepancy between in vitro and in vivo efficacy and toxicity.
-
Possible Cause: The tumor microenvironment and in vivo clearance mechanisms can significantly impact ADC performance. The metabolism of the ADC payload in circulation could also affect its properties.[5]
-
Troubleshooting Steps:
-
In Vitro 3D Spheroid Models: Utilize 3D cell culture models that better mimic the tumor microenvironment to re-evaluate ADC efficacy and bystander effect.
-
Pharmacokinetic (PK) Analysis: Conduct detailed PK studies in animal models to measure the levels of total antibody, conjugated ADC, and free payload over time.[14]
-
Metabolite Identification: Investigate potential metabolism of the PNU-159682 payload while it is still attached to the antibody, as this can alter its efficacy and toxicity profile.[5]
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of PNU-159682 and Parent Compounds
| Compound | Cell Lines | IC50/IC70 Range | Fold Potency Increase vs. Doxorubicin | Reference |
| PNU-159682 | Panel of human tumor cell lines | 0.07-0.58 nM (IC70) | 2,100 to 6,420-fold | [][2] |
| MMDX (Nemorubicin) | Panel of human tumor cell lines | 68-578 nM (IC70) | - | [2] |
| Doxorubicin | Panel of human tumor cell lines | 181-1717 nM (IC70) | - | [2] |
Table 2: Comparative Cytotoxicity of PNU-159682 and MMAE in NHL Cell Lines
| Compound | BJAB.Luc (IC50) | Granta-519 (IC50) | SuDHL4.Luc (IC50) | WSU-DLCL2 (IC50) | Reference |
| PNU-159682 | 0.10 nM | 0.020 nM | 0.055 nM | 0.1 nM | [15] |
| MMAE | 0.54 nM | 0.25 nM | 1.19 nM | 0.25 nM | [15] |
Key Experimental Protocols
Protocol 1: In Vitro Bystander Effect Co-Culture Assay
-
Cell Line Preparation:
-
Select an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3) and an antigen-negative (Ag-) cell line (e.g., HER2-negative MCF-7).
-
Engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy identification.[13]
-
-
Co-Culture Seeding:
-
Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:5, 1:10) in a 96-well plate.
-
-
ADC Treatment:
-
Treat the co-culture with serial dilutions of the PNU-159682 ADC. Include untreated controls and controls with free PNU-159682.
-
-
Incubation:
-
Incubate the plate for a period that allows for ADC processing and bystander killing to occur (e.g., 72-120 hours).
-
-
Analysis:
-
Use high-content imaging or flow cytometry to distinguish between the GFP-labeled Ag- cells and unlabeled Ag+ cells.
-
Quantify the viability of each cell population separately to determine the extent of bystander killing.[12]
-
Protocol 2: Plasma Stability Assay
-
ADC Incubation:
-
Incubate the PNU-159682 ADC in plasma (human, mouse, or rat) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
-
Sample Preparation:
-
At each time point, precipitate the plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing the released payload.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free PNU-159682 payload.
-
Calculate the percentage of payload released at each time point relative to the initial amount conjugated to the antibody.
-
Visualizations
Caption: Workflow of PNU-159682 ADC on-target efficacy and potential off-target toxicity pathways.
Caption: A logical workflow for troubleshooting off-target toxicity of PNU-159682 based ADCs.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. dls.com [dls.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Strategies for Mitigating Antibody-Drug Conjugate Related Adverse Events for Precision Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. abmole.com [abmole.com]
Technical Support Center: Improving the Plasma Stability of Mal-VC-PAB-DMEA-PNU-159682 ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability of your maleimide-valine-citrulline-p-aminobenzylcarbamate-dimethyl-ethylenediamine-PNU-159682 antibody-drug conjugates (ADCs) in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that can lead to the instability of my Mal-VC-PAB-DMEA-PNU-159682 ADC in plasma?
The instability of ADCs with a maleimide-based linker in plasma is primarily attributed to two chemical processes:
-
Retro-Michael Reaction: This is a reversible reaction where the thiol-succinimide linkage between the antibody and the linker breaks, leading to the premature release of the drug-linker component. This free drug-linker can then react with other thiol-containing molecules in plasma, such as albumin, leading to off-target toxicity and reduced therapeutic efficacy.
-
Hydrolysis of the Succinimide Ring: The succinimide ring in the maleimide linker can undergo hydrolysis. This process is generally desirable as the resulting ring-opened maleamic acid thioether is stable and not susceptible to the retro-Michael reaction, thus locking the payload onto the antibody. However, the rate of this hydrolysis can be slow.
Additionally, the valine-citrulline (VC) peptide component of the linker is designed to be cleaved by lysosomal proteases like cathepsin B within the target cancer cell. However, premature cleavage by other proteases in the plasma, although generally low for the VC linker, can also contribute to instability.
Q2: My ADC is showing significant payload loss in plasma stability assays. What is the most likely cause and how can I troubleshoot it?
Significant payload loss in plasma is often a result of the retro-Michael reaction, leading to deconjugation of the drug-linker. Here are some troubleshooting strategies:
-
Promote Succinimide Ring Hydrolysis: After conjugation, you can promote the hydrolysis of the succinimide ring to form a more stable linkage. This can be achieved by incubating the ADC at a slightly alkaline pH (e.g., pH 8.0-9.0) for a short period. However, it is crucial to monitor the antibody for any signs of aggregation or degradation at higher pH.
-
Optimize Conjugation Conditions: Ensure that the conjugation reaction between the antibody's thiols and the maleimide-linker is performed under optimal conditions. The recommended pH for this reaction is typically between 6.5 and 7.5 to ensure specific and efficient conjugation.
-
Characterize the ADC Thoroughly: Use analytical techniques like Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the drug-to-antibody ratio (DAR) and the integrity of the conjugate before initiating plasma stability studies. Inhomogeneity in the ADC preparation can lead to misleading stability results.
Q3: How does the PNU-159682 payload affect the stability of the ADC?
PNU-159682 is a highly potent derivative of the anthracycline nemorubicin.[1][2] While the primary stability concerns for this ADC are related to the linker, the payload itself can influence the overall properties of the conjugate. The hydrophobicity of the payload can impact the ADC's propensity to aggregate, which in turn can affect its plasma half-life. It is important to assess the physical stability of the ADC, such as aggregation, in parallel with its chemical stability.
Q4: Are there alternative linker technologies that offer improved stability?
Yes, next-generation maleimide-based linkers have been developed to enhance plasma stability. These include self-hydrolyzing maleimides that are designed to rapidly undergo hydrolysis of the succinimide ring post-conjugation, thus minimizing the potential for the retro-Michael reaction. If plasma instability remains a significant issue, exploring these alternative linkers could be a viable strategy.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during plasma stability experiments with this compound ADCs.
Issue 1: High Levels of Free PNU-159682 Detected in Plasma Supernatant
-
Possible Cause A: Premature Cleavage of the VC-Plinker.
-
Troubleshooting Step 1: Verify the specificity of your detection method. Ensure that you are detecting the intact PNU-159682 payload and not a metabolite. Use a reference standard of the free drug for comparison.
-
Troubleshooting Step 2: Evaluate the plasma source. Some animal species, like mice, have been reported to have higher levels of plasma carboxylesterases that can cleave certain peptide linkers.[3] Consider using plasma from other species (e.g., rat, cynomolgus monkey, human) to assess if the instability is species-specific.[4]
-
Troubleshooting Step 3: Analyze the ADC by LC-MS to determine if there is evidence of linker cleavage at sites other than the intended VC dipeptide.
-
-
Possible Cause B: Deconjugation via Retro-Michael Reaction.
-
Troubleshooting Step 1: Perform a thiol-exchange assay. Incubate your ADC with an excess of a small-molecule thiol like glutathione and monitor the transfer of the drug-linker from the antibody to the small molecule over time using LC-MS. This will confirm the susceptibility of your linker to thiol exchange.
-
Troubleshooting Step 2: Implement post-conjugation hydrolysis as described in the FAQs to stabilize the maleimide linkage.
-
Issue 2: Decrease in Average Drug-to-Antibody Ratio (DAR) Over Time
-
Possible Cause: Deconjugation of the Drug-Linker.
-
Troubleshooting Step 1: Use orthogonal analytical methods to measure the DAR. HIC is a common method for determining the average DAR and distribution of drug-loaded species. Complement this with LC-MS analysis of the intact or reduced ADC to confirm the loss of payload.
-
Troubleshooting Step 2: Quantify the amount of total antibody and conjugated antibody over the time course of the plasma incubation using an enzyme-linked immunosorbent assay (ELISA). A decrease in the conjugated antibody concentration relative to the total antibody concentration is indicative of deconjugation.
-
Issue 3: ADC Aggregation During Plasma Incubation
-
Possible Cause: Increased Hydrophobicity of the ADC.
-
Troubleshooting Step 1: Monitor ADC aggregation by Size Exclusion Chromatography (SEC) in parallel with your plasma stability assay.
-
Troubleshooting Step 2: Evaluate the formulation buffer. Ensure that the pH and ionic strength of the buffer are optimal for maintaining the solubility and stability of your specific ADC.
-
Troubleshooting Step 3: Consider the drug-to-antibody ratio. A high DAR can increase the hydrophobicity of the ADC and its propensity to aggregate. If aggregation is a persistent issue, producing ADCs with a lower average DAR might be necessary.
-
Quantitative Data Summary
| ADC Component | Antibody | Linker | Payload | Plasma Source | Incubation Time | Stability Metric | Result | Reference |
| Linker | Trastuzumab | mc-VC-PAB | MMAE | Mouse | 7 days | DAR Loss | Significant DAR loss observed | [4] |
| Linker | Trastuzumab | mc-VC-PAB | MMAE | Human | 7 days | Free MMAE | Below limit of quantitation | [5] |
| Payload | NAV-001 | PAB-DMAE | PNU-159682 | Cynomolgus Monkey | 14 days | Free Payload | No significant liberation of free payload | [6] |
| Linker | Ab095 | vc-PAB | MMAE | Human, Cynomolgus Monkey | 6 days | Free MMAE | <1% release | |
| Linker | Ab095 | vc-PAB | MMAE | Rat | 6 days | Free MMAE | ~2.5% release | |
| Linker | Ab095 | vc-PAB | MMAE | Mouse | 6 days | Free MMAE | ~25% release |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment by LC-MS (Measuring DAR)
This protocol outlines a general method for assessing the in vitro plasma stability of a this compound ADC by monitoring the change in the average drug-to-antibody ratio (DAR) over time using LC-MS.
Materials:
-
This compound ADC
-
Control plasma (e.g., human, rat, mouse), anticoagulated with K2EDTA or sodium heparin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., DTT or TCEP) for reduced mass analysis (optional)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Hydrophobic Interaction Chromatography (HIC) column
Procedure:
-
ADC Incubation:
-
Spike the ADC into pre-warmed (37°C) plasma at a final concentration of 100-200 µg/mL.
-
Incubate the plasma samples at 37°C in a shaking water bath or incubator.
-
At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture and immediately store them at -80°C until analysis.
-
-
ADC Immunocapture:
-
Thaw the plasma samples on ice.
-
Add an appropriate amount of Protein A/G magnetic beads to each plasma sample.
-
Incubate for 1-2 hours at 4°C with gentle mixing to allow the ADC to bind to the beads.
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads 3-4 times with wash buffer to remove unbound plasma proteins.
-
-
ADC Elution:
-
Add elution buffer to the beads and incubate for 5-10 minutes at room temperature to elute the ADC.
-
Place the tubes on the magnetic rack and transfer the eluate containing the ADC to a new tube.
-
Immediately neutralize the eluate by adding neutralization buffer.
-
-
LC-MS Analysis:
-
Intact Mass Analysis: Analyze the purified ADC by LC-MS to determine the distribution of different drug-loaded species. Deconvolute the resulting mass spectra to calculate the average DAR at each time point.
-
Reduced Mass Analysis (Optional): Reduce the ADC with a reducing agent to separate the light and heavy chains. Analyze by LC-MS to determine the drug load on each chain.
-
HIC Analysis: Analyze the purified ADC by HIC-HPLC to determine the average DAR and the distribution of different DAR species.
-
-
Data Analysis:
-
Calculate the average DAR at each time point.
-
Plot the average DAR as a function of time to determine the rate of deconjugation.
-
Protocol 2: Quantification of Released Payload in Plasma by LC-MS/MS
This protocol describes a method to quantify the amount of free PNU-159682 payload released into the plasma.
Materials:
-
Plasma samples from the incubation experiment (Protocol 1)
-
Internal standard (e.g., a stable isotope-labeled version of PNU-159682 or a structurally similar compound)
-
Protein precipitation solvent (e.g., acetonitrile or methanol containing the internal standard)
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
To a 50 µL aliquot of each plasma sample, add 150 µL of cold protein precipitation solvent containing the internal standard.
-
Vortex vigorously for 1-2 minutes to precipitate the plasma proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific Multiple Reaction Monitoring (MRM) method for the detection and quantification of PNU-159682 and the internal standard.
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of PNU-159682 into control plasma and processing the samples in the same way as the study samples.
-
Quantify the concentration of free PNU-159682 in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
Plot the concentration of free payload as a function of time.
-
Visualizations
References
- 1. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADC Plasma Stability Assay [iqbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. NAV-001, a high-efficacy antibody-drug conjugate targeting mesothelin with improved delivery of a potent payload by counteracting MUC16/CA125 inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues with Mal-VC-PAB-DMEA-PNU-159682 and solutions
Welcome to the technical support center for Mal-VC-PAB-DMEA-PNU-159682. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges and provide effective troubleshooting strategies during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a drug-linker conjugate used for the development of Antibody-Drug Conjugates (ADCs).[1][2] It comprises a highly potent cytotoxic agent, PNU-159682, connected to a linker system. The components are:
-
Mal: Maleimide group for covalent attachment to cysteine residues on a monoclonal antibody.
-
VC: Valine-Citrulline dipeptide, a cathepsin B-cleavable linker designed for intracellular release of the payload.[3][4]
-
PAB: p-aminobenzyl group, which acts as a self-immolative spacer.
-
DMEA: A component of the linker system.
-
PNU-159682: A highly potent derivative of the anthracycline nemorubicin that acts as a DNA topoisomerase II inhibitor.[][6][7]
Q2: What are the primary causes of solubility issues with ADCs containing PNU-159682?
The primary driver of solubility challenges with ADCs incorporating this compound is the inherent hydrophobicity of the PNU-159682 payload. This hydrophobicity can be exacerbated by the linker and the overall drug-to-antibody ratio (DAR). High DAR values increase the likelihood of aggregation and precipitation.[8][]
Q3: Why is ADC aggregation a concern?
ADC aggregation is a critical issue as it can lead to:
-
Reduced therapeutic efficacy.
-
Altered pharmacokinetic properties.
-
Increased immunogenicity and potential for adverse effects.[10]
-
Difficulties in manufacturing and formulation.[10]
-
Inconsistent results in cell-based assays.[11]
Q4: Can the linker chemistry influence the solubility of the ADC?
Yes, the linker chemistry plays a significant role. While the VC-PAB system is widely used, its hydrophobicity can contribute to solubility problems. Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG), can significantly improve the solubility and stability of the final ADC.[] Some studies have also explored more hydrophilic dipeptides like Val-Ala as an alternative to Val-Cit to reduce aggregation.[3]
Troubleshooting Guide
Issue 1: Precipitation or Cloudiness Observed During or After Conjugation
Question: I am observing visible precipitation or turbidity in my reaction mixture after conjugating this compound to my antibody. What are the likely causes and how can I resolve this?
Answer: Visible precipitation is a strong indicator of ADC aggregation, primarily driven by the hydrophobicity of the drug-linker. Here are some troubleshooting steps:
-
Reduce the Drug-to-Antibody Ratio (DAR): A high concentration of hydrophobic payload on the antibody surface can lead to intermolecular interactions and aggregation.[8][] Consider reducing the molar excess of the drug-linker conjugate in your reaction.
-
Optimize Conjugation Conditions:
-
Introduce a Co-solvent: Adding a small amount of a water-miscible organic solvent like DMSO or DMA to the conjugation buffer can help maintain the solubility of the hydrophobic drug-linker. Be cautious, as high concentrations can denature the antibody.
-
Adjust pH and Buffer Composition: The pH of the conjugation buffer should be optimal for the maleimide-thiol reaction (typically pH 6.5-7.5). Ensure the buffer system and ionic strength are suitable for maintaining antibody stability.[11]
-
-
Consider a More Hydrophilic Linker: If solubility issues persist, consider using a variant of the drug-linker that incorporates a hydrophilic spacer, such as Mal-PEG4-VC-PAB-DMEA-PNU-159682.[][12]
Issue 2: Low Yield of Monomeric ADC After Purification
Question: After purification by size exclusion chromatography (SEC), I am getting a low yield of the desired monomeric ADC and see significant high molecular weight species (aggregates). How can I improve my monomer yield?
Answer: The formation of soluble aggregates is a common problem. Here are some strategies to improve your monomer yield:
-
Characterize the Aggregates: Use orthogonal methods like SEC with multi-angle light scattering (SEC-MALS) to better understand the nature and size of the aggregates.[13]
-
Optimize Formulation:
-
Utilize Stabilizing Excipients: The addition of stabilizers such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine) to your formulation buffer can help prevent aggregation by minimizing non-specific hydrophobic interactions.[11]
-
Buffer Selection: Specialized ADC stabilizing buffers are commercially available and can be used for long-term storage and to prevent aggregation.[14][15] Citrate-based buffers at a slightly acidic pH (e.g., pH 6.5) can also be beneficial for the stability of some ADCs.[15]
-
-
Employ Site-Specific Conjugation: If possible, using an antibody engineered for site-specific conjugation can lead to a more homogeneous product with a defined DAR, which is often more stable and less prone to aggregation than ADCs produced by random cysteine conjugation.[]
-
Immobilization Techniques: For process development, consider immobilizing the antibody on a solid support during the conjugation reaction. This physically separates the antibody molecules, preventing them from aggregating.[11]
Data Summary
Factors Affecting ADC Solubility and Stability
| Factor | Impact on Solubility and Stability | Mitigation Strategies |
| Payload Hydrophobicity | High hydrophobicity of PNU-159682 is a primary driver of aggregation. | - Use hydrophilic linkers (e.g., PEG).[]- Modify the payload to increase hydrophilicity. |
| Drug-to-Antibody Ratio (DAR) | Higher DAR increases overall hydrophobicity and aggregation risk.[8][] | - Optimize the DAR by reducing the molar excess of the drug-linker.- Use site-specific conjugation for a homogeneous DAR.[] |
| Linker Chemistry | Hydrophobic linkers (e.g., VC-PAB) can contribute to poor solubility.[3] | - Incorporate hydrophilic spacers (e.g., PEG) into the linker.[]- Explore alternative dipeptides (e.g., Val-Ala).[3] |
| Conjugation Conditions | Suboptimal pH, buffer, or the absence of co-solvents can lead to precipitation. | - Use co-solvents like DMSO or DMA in moderation.- Optimize buffer pH (6.5-7.5 for maleimide chemistry) and ionic strength.[11] |
| Formulation Buffer | Inappropriate buffer composition can fail to stabilize the ADC, leading to aggregation over time.[] | - Add stabilizing excipients (e.g., polysorbates, sugars, amino acids).[11]- Use specialized ADC stabilizing buffers.[14][15] |
Solubility of PNU-159682 and Related Compounds
| Compound | Solvent | Solubility | Notes |
| PNU-159682 | DMSO | Soluble | [] |
| PNU-159682 | Chloroform | Slightly Soluble | [] |
| PNU-159682 | Methanol | Slightly Soluble | [] |
| Mal-VC-PAB-PNP | DMSO | 125 mg/mL | Requires sonication. Hygroscopic DMSO can affect solubility.[16] |
| Mal-VC-PAB-DM1 | DMSO | 75 mg/mL | Requires sonication.[17] |
| Mal-PEG4-VC-PAB-DMEA-PNU-159682 | 10% DMSO in PEG300/Tween-80/Saline | ≥ 1.25 mg/mL | Clear solution, saturation unknown.[12] |
| Mal-PEG4-VC-PAB-DMEA-PNU-159682 | 10% DMSO in 20% SBE-β-CD in Saline | 1.25 mg/mL | Suspended solution.[12] |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)
This protocol outlines a general method for quantifying the percentage of high molecular weight species (aggregates) in an ADC sample.
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl or similar) with a mobile phase appropriate for your ADC. A common mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Ensure a stable baseline is achieved before sample injection.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the UV detector (typically 0.1-1.0 mg/mL) using the mobile phase.
-
If the sample contains visible particulates, filter it through a low-protein-binding 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Elute the sample isocratically at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).
-
Monitor the eluent using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the high molecular weight species (aggregates), the main monomeric ADC peak, and any low molecular weight fragments.
-
Calculate the percentage of aggregates using the formula: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Protocol 2: Solubility Enhancement using a Co-solvent during Conjugation
This protocol provides a method for improving the solubility of this compound during the conjugation reaction.
-
Antibody Preparation:
-
If starting with interchain disulfide bonds, reduce the antibody in a suitable buffer (e.g., PBS with EDTA) using a reducing agent like TCEP.
-
Remove the excess reducing agent using a desalting column equilibrated with the conjugation buffer (e.g., PBS, pH 7.2).
-
-
Drug-Linker Preparation:
-
Dissolve the this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
To the reduced and desalted antibody solution, add the desired molar excess of the drug-linker stock solution.
-
Ensure that the final concentration of DMSO in the reaction mixture does not exceed a level known to be detrimental to your antibody's stability (typically <10% v/v).
-
Incubate the reaction at room temperature or 4°C for the desired time (e.g., 1-4 hours).
-
-
Purification:
-
After the incubation, remove the unreacted drug-linker and co-solvent by purification, for example, using a desalting column or tangential flow filtration (TFF), exchanging the ADC into your desired formulation buffer.
-
-
Analysis:
-
Characterize the purified ADC for DAR, aggregation (using SEC as described in Protocol 1), and other quality attributes.
-
Visualizations
Caption: Structure of the ADC with this compound.
Caption: Key factors that influence the solubility and aggregation of ADCs.
Caption: A logical workflow for troubleshooting common ADC solubility problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thesolubilitycompany.com [thesolubilitycompany.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. cellmosaic.com [cellmosaic.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: PNU-159682 Antibody-Drug Conjugates
Welcome to the technical support center for PNU-159682 Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to reduce the hydrophobicity of PNU-159682 ADCs, a critical factor in developing stable and effective therapeutics. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is PNU-159682 and why is it used as an ADC payload?
PNU-159682 is a highly potent anthracycline and a metabolite of the anticancer agent nemorubicin.[1][2] It functions as a DNA topoisomerase II inhibitor and is significantly more cytotoxic than its parent compound, doxorubicin.[1][3] Its high potency makes it an attractive payload for ADCs, as it can deliver a powerful cytotoxic effect to target cancer cells.
Q2: Why is the hydrophobicity of PNU-159682 ADCs a concern?
Many potent ADC payloads, including anthracyclines, are inherently hydrophobic.[4] Conjugating these molecules to an antibody can increase the overall hydrophobicity of the ADC, leading to several challenges:
-
Aggregation: Increased hydrophobicity is a primary driver of ADC aggregation.[4][5] Aggregated ADCs can be immunogenic, have altered pharmacokinetic profiles, and may lead to reduced efficacy and increased off-target toxicity.[4][6]
-
Poor Solubility: Hydrophobic ADCs can have limited solubility in aqueous buffers, complicating formulation and manufacturing.
-
Faster Clearance: Highly hydrophobic ADCs can be cleared more rapidly from circulation, reducing their therapeutic window.
-
Manufacturing and Handling Issues: Hydrophobicity can lead to challenges during purification and can affect the stability of the final product.
While a calculated logP (ClogP) for a derivative of PNU-159682 has been reported as 0.61, suggesting it is relatively hydrophilic, the hydrophobicity of the entire ADC construct, especially with higher drug-to-antibody ratios (DAR), can still be a significant issue.[7][8]
Q3: What are the main strategies to reduce the hydrophobicity of PNU-159682 ADCs?
The primary strategies focus on modifying the linker, the payload itself, and the formulation:
-
Incorporate Hydrophilic Linkers: This is the most common and effective approach. Introducing hydrophilic moieties into the linker can "mask" the hydrophobicity of the payload.[7][8]
-
Payload Modification: Synthesizing derivatives of PNU-159682 with improved hydrophilicity can be a viable, though more complex, strategy.
-
Formulation Optimization: Adjusting the formulation buffer can help to stabilize the ADC and prevent aggregation.[9]
Troubleshooting Guides
This section provides practical guidance for specific issues you may encounter during your experiments with PNU-159682 ADCs.
Issue 1: ADC Aggregation Observed During or After Conjugation
Symptoms:
-
Visible precipitation or turbidity in the ADC solution.
-
High molecular weight species detected by Size Exclusion Chromatography (SEC).[10][11]
-
Broad or tailing peaks in Hydrophobic Interaction Chromatography (HIC).[12]
Workflow for Troubleshooting ADC Aggregation
A step-by-step workflow for troubleshooting ADC aggregation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Hydrophobicity of the PNU-159682-Linker Construct | Incorporate a hydrophilic linker. Polyethylene glycol (PEG) is a commonly used hydrophilic polymer that can be incorporated into the linker to shield the hydrophobic payload.[13] Other options include using hydrophilic macrocycles or charged linkers. |
| High Drug-to-Antibody Ratio (DAR) | Reduce the DAR. A lower DAR will decrease the overall hydrophobicity of the ADC. This can be achieved by adjusting the stoichiometry of the conjugation reaction or by using site-specific conjugation methods to produce a more homogeneous product with a defined, lower DAR. |
| Suboptimal Formulation Buffer | Optimize the formulation. This includes adjusting the pH to be away from the isoelectric point (pI) of the ADC and screening different excipients (e.g., sugars, amino acids, surfactants) that can help to stabilize the ADC and prevent aggregation.[9] |
| Presence of Organic Solvents | Minimize organic co-solvents. While sometimes necessary to dissolve the PNU-159682-linker, high concentrations of organic solvents can promote protein aggregation.[4] Use the minimum amount required and remove it promptly after conjugation. |
Issue 2: Poor Solubility of the PNU-159682-Linker Conjugate
Symptom:
-
Difficulty dissolving the PNU-159682-linker construct in aqueous buffers for the conjugation reaction.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inherent Hydrophobicity of the PNU-159682-Linker | Synthesize a more hydrophilic linker. Incorporating a PEG chain or other polar functional groups into the linker before conjugation to PNU-159682 will improve its solubility. |
| Inappropriate Solvent System | Screen different co-solvents. A small amount of a water-miscible organic solvent (e.g., DMSO, DMA) is often required. Screen a panel of solvents to find one that provides adequate solubility without promoting ADC aggregation during the subsequent conjugation step. |
Experimental Protocols
Protocol 1: Conjugation of PNU-159682 to an Antibody using a PEGylated Linker
This protocol describes a general method for conjugating a PNU-159682-PEG-maleimide linker to a monoclonal antibody via cysteine engineering.
Workflow for PEGylated PNU-159682 ADC Conjugation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 4. pharmtech.com [pharmtech.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: PNU-159682 ADC Stability and Linker Chemistry
Welcome to the technical support center for PNU-159682 Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common stability issues and to offer insights into the critical role of linker chemistry in the performance of your PNU-159682 ADC.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with PNU-159682 ADCs.
Q1: I am observing significant aggregation of my PNU-159682 ADC immediately after conjugation. What are the potential causes and how can I mitigate this?
A1: Immediate aggregation post-conjugation is a common challenge, often driven by the increased hydrophobicity of the ADC after attaching the PNU-159682 payload. PNU-159682, like many potent cytotoxic agents, is inherently hydrophobic. When conjugated to an antibody, particularly at a high drug-to-antibody ratio (DAR), these hydrophobic payloads can lead to intermolecular interactions and subsequent aggregation.
Troubleshooting Steps:
-
Optimize Conjugation Chemistry:
-
Co-solvent Concentration: If using an organic co-solvent (e.g., DMSO) to dissolve the linker-payload, ensure the final concentration in the reaction mixture is kept to a minimum (ideally <10% v/v). High concentrations of organic solvents can denature the antibody, exposing hydrophobic regions and promoting aggregation.
-
pH of Reaction Buffer: Maintain the pH of the conjugation buffer within the optimal range for your antibody's stability. Avoid pH values near the antibody's isoelectric point (pI), as this can minimize its solubility and increase the propensity for aggregation.
-
-
Linker Selection:
-
Hydrophilic Linkers: Consider employing linkers incorporating hydrophilic spacers, such as polyethylene glycol (PEG). PEGylation can effectively shield the hydrophobic payload, reducing non-specific interactions and improving the overall solubility and stability of the ADC.[]
-
-
Lower Drug-to-Antibody Ratio (DAR):
-
A high DAR increases the overall hydrophobicity of the ADC. If aggregation is a persistent issue, consider reducing the DAR. While this may impact potency, it can significantly improve the ADC's biophysical properties and stability.
-
Q2: My PNU-159682 ADC shows acceptable purity initially, but I see a gradual increase in aggregation and loss of payload during storage. What are the key factors to consider for formulation and storage?
A2: Gradual instability during storage typically points to suboptimal formulation or storage conditions. The stability of an ADC is a delicate balance between the antibody, the linker, and the payload.
Formulation and Storage Best Practices:
-
Buffer and pH Optimization:
-
The choice of buffer and its pH is critical for long-term stability. A comprehensive buffer screen should be performed to identify the optimal pH and buffer system for your specific ADC. Histidine and acetate buffers are commonly used for antibody formulations.
-
Avoid freeze-thaw cycles, as they can induce aggregation. If freezing is necessary, use a controlled-rate freezer and include cryoprotectants in your formulation.
-
-
Use of Stabilizing Excipients:
-
Sugars (e.g., sucrose, trehalose): These are often used as cryoprotectants and lyoprotectants to protect the ADC during freezing and lyophilization.[]
-
Surfactants (e.g., polysorbate 20, polysorbate 80): These non-ionic surfactants are included at low concentrations to prevent surface-induced aggregation and denaturation.[]
-
Amino Acids (e.g., glycine, arginine): These can act as stabilizers and solubility enhancers.
-
-
Storage Temperature:
-
Store your ADC at the recommended temperature, typically 2-8°C for liquid formulations and -20°C or -80°C for frozen or lyophilized forms. Protect from light, as PNU-159682, an anthracycline derivative, may be light-sensitive.
-
Q3: I am concerned about premature payload release from my PNU-159682 ADC in plasma. How does linker chemistry influence this, and how can I assess it?
A3: Premature release of the highly potent PNU-159682 payload in systemic circulation is a critical concern as it can lead to off-target toxicity. The choice of linker is the primary factor governing the stability of the ADC in plasma.[3][4]
Linker Chemistry Considerations:
-
Cleavable vs. Non-cleavable Linkers:
-
Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload under specific conditions within the target cell (e.g., enzymatic cleavage by cathepsins, acidic pH in lysosomes, or reduction in the intracellular environment). For PNU-159682, enzyme-cleavable linkers (e.g., containing a valine-citrulline dipeptide) and disulfide linkers are commonly employed.[5]
-
Non-cleavable Linkers: These linkers remain attached to the payload, and the release of the active drug occurs upon lysosomal degradation of the antibody.
-
-
Linker Stability Assessment:
-
An in vitro plasma stability assay is a crucial experiment to evaluate premature payload release. This involves incubating the ADC in plasma from different species (e.g., human, mouse, rat) at 37°C over a time course.[4][6]
-
The amount of intact ADC and released payload can be quantified using techniques like ELISA, LC-MS, or HIC-HPLC.[4][6]
-
Data Presentation: Impact of Linker on PNU-159682 ADC Stability
The following tables summarize hypothetical comparative data for PNU-159682 ADCs with different linker chemistries. This data is illustrative and intended to highlight the potential impact of linker choice on ADC stability.
Table 1: Aggregation of PNU-159682 ADCs with Different Linkers
| Linker Type | Conjugation Method | DAR | % Aggregate (T=0) | % Aggregate Increase (7 days at 4°C) |
| vc-PAB (cleavable) | Cysteine | 3.8 | 1.5% | 2.3% |
| Disulfide (cleavable) | Cysteine | 3.5 | 2.1% | 3.5% |
| mc-vc-PAB (cleavable) | Cysteine | 3.9 | 1.8% | 2.8% |
| SMCC (non-cleavable) | Lysine | 4.2 | 3.5% | 5.1% |
Table 2: In Vitro Plasma Stability of PNU-159682 ADCs
| Linker Type | % Intact ADC (Human Plasma, 48h) | % Payload Release (Human Plasma, 48h) |
| vc-PAB (cleavable) | 92% | 8% |
| Disulfide (cleavable) | 85% | 15% |
| mc-vc-PAB (cleavable) | 90% | 10% |
| SMCC (non-cleavable) | >98% | <2% |
Experimental Protocols
Detailed methodologies for key stability-indicating assays are provided below.
1. Protocol: Size Exclusion Chromatography (SEC) for Aggregate Quantification
-
Purpose: To separate and quantify ADC monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Column: A silica-based SEC column suitable for monoclonal antibodies (e.g., Tosoh TSKgel G3000SWxl).
-
Mobile Phase: A non-denaturing, physiological pH buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject a known concentration of the PNU-159682 ADC sample.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the monomer and aggregates.
-
Calculate the percentage of aggregates relative to the total peak area.
-
2. Protocol: Hydrophobic Interaction Chromatography (HIC) for DAR and Stability
-
Purpose: To separate ADC species based on their hydrophobicity. This can be used to determine the drug-to-antibody ratio (DAR) distribution and to monitor changes in the ADC's hydrophobic profile over time as an indicator of instability.
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Column: A HIC column with a stationary phase of low hydrophobicity (e.g., Butyl or Ether).
-
Mobile Phase:
-
Buffer A: High salt concentration (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Buffer B: Low salt concentration (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Procedure:
-
Equilibrate the HIC column with Buffer A.
-
Inject the PNU-159682 ADC sample.
-
Elute the bound ADC species using a descending salt gradient (from Buffer A to Buffer B).
-
Monitor the elution profile at 280 nm. More hydrophobic species (higher DAR) will elute later.
-
Analyze the chromatogram to assess the DAR distribution and identify any new peaks that may indicate degradation.
-
3. Protocol: In Vitro Plasma Stability Assay
-
Purpose: To assess the stability of the PNU-159682 ADC in plasma by measuring payload release over time.
-
Materials:
-
PNU-159682 ADC
-
Human, mouse, or rat plasma (anticoagulant-treated)
-
Incubator at 37°C
-
LC-MS/MS system for quantification of released payload.
-
-
Procedure:
-
Spike the PNU-159682 ADC into pre-warmed plasma at a defined concentration.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect an aliquot of the plasma sample.
-
Immediately process the samples to precipitate plasma proteins (e.g., with acetonitrile) and stop any further degradation.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the released PNU-159682 payload using a validated LC-MS/MS method.
-
The stability of the ADC can be reported as the percentage of intact ADC remaining or the percentage of payload released over time.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to PNU-159682 ADC stability.
Caption: General structure of a PNU-159682 ADC.
Caption: Experimental workflow for assessing PNU-159682 ADC stability.
Caption: Troubleshooting decision tree for PNU-159682 ADC instability.
References
Technical Support Center: Refinement of Purification Methods for PNU-159682 ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of PNU-159682 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying PNU-159682 ADCs?
A1: The primary challenges in purifying PNU-159682 ADCs stem from the physicochemical properties of the PNU-159682 payload. PNU-159682 is a highly potent and hydrophobic molecule.[1][2] This hydrophobicity can lead to several purification challenges:
-
Aggregation: The increased hydrophobicity of the ADC compared to the naked antibody increases the propensity for aggregation, which can reduce therapeutic efficacy and potentially increase immunogenicity.[3]
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process can result in a heterogeneous mixture of ADC species with different DARs (e.g., DAR0, DAR2, DAR4). Achieving a consistent and desired DAR distribution is crucial for the safety and efficacy of the ADC.[4]
-
Removal of Free Payload: Efficient removal of the highly cytotoxic, unconjugated PNU-159682 payload is a critical safety requirement.[5]
-
Process-Related Impurities: Removal of other process-related impurities, such as solvents and reagents from the conjugation reaction, is also necessary.[]
Q2: What are the recommended chromatography techniques for purifying PNU-159682 ADCs?
A2: A multi-step chromatography approach is typically required for the purification of ADCs.[] For PNU-159682 ADCs, the following techniques are recommended:
-
Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for separating ADC species based on their DAR.[7] The hydrophobic nature of PNU-159682 allows for effective separation of species with different drug loads.
-
Size Exclusion Chromatography (SEC): SEC is primarily used to remove aggregates and for buffer exchange.[][8]
-
Ion-Exchange Chromatography (IEX): Cation-exchange chromatography (CEX) can be used to remove aggregates, charge variants, and residual free payload.[9][10]
-
Membrane Chromatography: This technique can be used for rapid purification, including the removal of free payload and aggregates, and can be operated in a tandem mode (e.g., CEX and HIC) for a single-step purification process.[11]
Q3: How can I determine the Drug-to-Antibody Ratio (DAR) of my purified PNU-159682 ADC?
A3: Hydrophobic Interaction Chromatography (HIC) is the most common method for determining the average DAR and the distribution of different DAR species.[12][13] The principle is that the retention time on the HIC column increases with the number of hydrophobic PNU-159682 molecules conjugated to the antibody. By calculating the relative peak areas of the different species, the average DAR can be determined.[4] Reversed-phase liquid chromatography (RP-LC) can also be used for DAR analysis.[14]
Troubleshooting Guides
Issue 1: High Levels of Aggregation in the Purified ADC
Q: My purified PNU-159682 ADC shows a high percentage of aggregates after SEC analysis. What are the potential causes and how can I resolve this?
A: High aggregation is a common issue with hydrophobic ADCs.
Potential Causes:
-
High Hydrophobicity: The PNU-159682 payload significantly increases the hydrophobicity of the antibody, promoting self-association.[3]
-
Conjugation Process: The use of organic solvents and other reagents during the conjugation reaction can induce aggregation.[10]
-
Buffer Conditions: Suboptimal pH, ionic strength, or the presence of certain excipients in the buffer can lead to protein instability and aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of the ADC solution can cause aggregation.
Troubleshooting Steps:
-
Optimize the Conjugation Reaction: Minimize the concentration of organic solvents and the reaction time.
-
Refine Purification Conditions:
-
SEC: Ensure the mobile phase composition is optimized to prevent secondary hydrophobic interactions with the column matrix. The addition of organic modifiers like isopropanol or acetonitrile might be necessary.[8][15]
-
IEX: Cation-exchange chromatography can be effective in removing aggregates.[9]
-
HIC: HIC can also separate aggregates from the monomeric ADC.[3]
-
-
Optimize Buffer Formulation: Screen different buffer systems (e.g., citrate, histidine) and excipients (e.g., arginine, sucrose) to improve the stability of the ADC.
-
Minimize Freeze-Thaw Cycles: Aliquot the purified ADC before freezing to avoid multiple freeze-thaw cycles.
Logical Flow for Troubleshooting Aggregation
Caption: Troubleshooting workflow for high aggregation in PNU-159682 ADCs.
Issue 2: Poor Resolution of DAR Species in HIC
Q: I am unable to get good separation of the different DAR species of my PNU-159682 ADC using HIC. What can I do to improve the resolution?
A: Achieving good resolution in HIC is crucial for accurate DAR characterization.
Potential Causes:
-
Suboptimal Salt Concentration: The type and concentration of salt in the mobile phase are critical for binding and elution.
-
Incorrect Gradient Slope: A gradient that is too steep or too shallow can lead to poor separation.
-
Inappropriate HIC Resin: The hydrophobicity of the stationary phase may not be suitable for the PNU-159682 ADC.
-
Presence of Organic Solvent: The concentration of organic modifier in the mobile phase can affect resolution.
Troubleshooting Steps:
-
Optimize Salt Type and Concentration: Ammonium sulfate is a commonly used salt for HIC.[16] Test a range of starting concentrations to ensure proper binding of all ADC species.
-
Adjust the Elution Gradient:
-
Start with a shallow gradient to maximize the separation of different DAR species.
-
If peaks are too broad, a steeper gradient might be necessary.
-
-
Screen Different HIC Resins: Test resins with different levels of hydrophobicity (e.g., Butyl, Phenyl) to find the one that provides the best separation for your specific PNU-159682 ADC.
-
Optimize Organic Modifier Concentration: If an organic modifier like isopropanol is used in the mobile phase, carefully optimize its concentration as it can significantly impact retention and resolution.[13]
Workflow for HIC Optimization
Caption: Step-by-step workflow for optimizing HIC resolution of DAR species.
Data Presentation
Table 1: Example Data for Aggregate Removal using Different Purification Methods
| Purification Step | Initial Aggregate % | Final Aggregate % | Recovery % |
| Cation-Exchange Membrane | 5.0 | < 1.0 | 85 |
| Phenyl Membrane (HIC) | 5.0 | < 1.0 | 80 |
| Tandem CEX and Phenyl Membrane | 5.0 | < 1.0 | 80 |
Data adapted from a study on a PBD-dimer ADC, which has a similarly hydrophobic payload to PNU-159682.[11]
Table 2: Example Data for DAR Enrichment using HIC-based Purification
| Sample | Average DAR (Initial) | Average DAR (Purified) |
| PBD-dimer ADC | 1.68 | 1.94 |
Data adapted from a study on a PBD-dimer ADC, demonstrating the ability of HIC to enrich for a specific DAR species.[11]
Experimental Protocols
Protocol 1: General Method for Aggregate Analysis by Size Exclusion Chromatography (SEC)
-
Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm or similar.[11]
-
Mobile Phase: 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5 with 15% (v/v) isopropyl alcohol.[11] The addition of an organic modifier is often necessary to reduce hydrophobic interactions with the stationary phase.[8]
-
Flow Rate: 0.35 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Loading: Inject 10-20 µL of the ADC sample at a concentration of 1-5 mg/mL.
-
Analysis: Integrate the chromatogram to determine the percentage of high molecular weight species (aggregates), monomer, and fragments.
Protocol 2: General Method for DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
-
Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm or similar.[11]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, containing 25% (v/v) isopropanol.[11]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 10-20 minutes.
-
Detection: UV at 280 nm and 254 nm (or a wavelength appropriate for PNU-159682).
-
Analysis: Calculate the average DAR by determining the weighted average of the peak areas for each DAR species.
Workflow for a Generic Two-Step Purification of PNU-159682 ADCs
Caption: A typical two-step chromatography workflow for the purification of PNU-159682 ADCs.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 7. youtube.com [youtube.com]
- 8. lcms.cz [lcms.cz]
- 9. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phenomenex.blog [phenomenex.blog]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating the In Vitro Efficacy of a PNU-159682 Antibody-Drug Conjugate: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro efficacy of Antibody-Drug Conjugates (ADCs) utilizing the highly potent payload PNU-159682 against other established ADCs, namely T-DM1 and DS-8201. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental protocols for validation, and illustrates crucial mechanisms and workflows.
Executive Summary
PNU-159682 is an exceptionally potent anthracycline derivative that functions as a DNA intercalator and topoisomerase II inhibitor, leading to DNA damage and cell cycle arrest.[1][2] Its high cytotoxicity makes it a compelling payload for ADCs. This guide presents in vitro data demonstrating the efficacy of a trastuzumab-PNU-159682 ADC and compares it with T-DM1 (ado-trastuzumab emtansine) and DS-8201 (trastuzumab deruxtecan), two commercially successful ADCs targeting HER2-positive cancers.
Data Presentation: Comparative In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values for a trastuzumab-PNU-159682 ADC, T-DM1, and DS-8201 in various HER2-positive cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Cytotoxicity (IC50) of Trastuzumab-PNU-159682 ADC in HER2-Positive Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) |
| SKBR3 | Breast Cancer | 1.9 |
| T47D (HER2-low) | Breast Cancer | 14.7 |
| Karpas-299 | Non-Hodgkin's Lymphoma | 3.7 |
Data compiled from a study using a non-cleavable linker.[3]
Table 2: In Vitro Cytotoxicity (IC50) of T-DM1 in HER2-Positive Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) |
| SK-BR-3 | Breast Cancer | 4.4 - 10 |
| AU-565 | Breast Cancer | 4.4 - 10 |
| HCC1954 | Breast Cancer | 33 ± 20 (pmol/L) |
| NCI-N87 | Gastric Cancer | 82 ± 10 (pmol/L) |
| BT-474 | Breast Cancer | 1.1 - 5.0 |
Data compiled from multiple sources.[4][5][6][7]
Table 3: In Vitro Cytotoxicity (IC50) of DS-8201 (Trastuzumab Deruxtecan) in HER2-Positive Cell Lines
| Cell Line | Cancer Type | IC50 (ng/mL) |
| KPL-4 | Breast Cancer | 26.8 |
| NCI-N87 | Gastric Cancer | 25.4 |
| SK-BR-3 | Breast Cancer | 6.7 |
| Uterine Carcinosarcoma (3+ HER2) | Gynecologic Cancer | 0.02931 (µg/mL) |
| Ovarian Carcinosarcoma (3+ HER2) | Gynecologic Cancer | 0.0285 (µg/mL) |
Data compiled from multiple sources.[8][9]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of these findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine their viability following ADC treatment.[1][10][11]
Materials:
-
Target cancer cell lines (e.g., SKBR3, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PNU-159682 ADC, T-DM1, DS-8201, and isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies in complete growth medium. Remove the existing medium from the cells and add 100 µL of the ADC dilutions.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Bystander Killing Assay (Co-culture Method)
This assay evaluates the ability of the ADC payload to kill neighboring antigen-negative cells.[12][13][14]
Materials:
-
Antigen-positive (Ag+) cell line (e.g., SKBR3)
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., MCF7-GFP)
-
Complete growth medium
-
ADCs and control antibodies
-
96-well plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADCs.
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging/Flow Cytometry: Quantify the number of viable Ag- (fluorescent) cells using a fluorescence microscope or flow cytometry.
-
Data Analysis: Compare the viability of Ag- cells in the presence of Ag+ cells and ADC to the viability of Ag- cells treated with the ADC alone. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Cell Cycle Analysis
This method determines the effect of the ADC payload on cell cycle progression.[15][16][17]
Materials:
-
Target cancer cell line
-
Complete growth medium
-
ADC and control
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the ADC at a concentration around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate on ice for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) to identify any cell cycle arrest.
Mandatory Visualizations
Mechanism of Action & Experimental Workflow Diagrams
Caption: General mechanism of action for a PNU-159682 ADC.
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Caption: Signaling pathway of PNU-159682 leading to cell death.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 13. agilent.com [agilent.com]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
PNU-159682 ADC vs. Doxorubicin ADC: A Comparative Guide on In Vivo Efficacy
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a comparative analysis of two prominent anthracycline-based payloads: PNU-159682 and doxorubicin, focusing on their in vivo performance when formulated as ADCs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits of these two potent anti-cancer agents.
Executive Summary
In Vivo Efficacy of PNU-159682 ADCs
PNU-159682 is reported to be over 3,000-fold more cytotoxic than doxorubicin.[1] This exceptional potency translates to significant anti-tumor activity in various preclinical xenograft models.
| Target/Antibody | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results |
| CD30 / cAC10 | Non-Hodgkin Lymphoma (Karpas-299 xenograft) | NSG and CB17.SCID mice | Single dose of 1 mg/kg | Long-lasting tumor regression.[4] |
| CD22 / Unspecified | Non-Hodgkin Lymphoma (various xenograft models) | Mice | Not specified | Effective in models with innate or acquired resistance to auristatin-based ADCs.[5] |
| Not specified | Disseminated Murine Leukemia (L1210) | Mice | Not specified | Moderate activity observed.[6] |
| Not specified | Human Mammary Carcinoma (MX-1 xenograft) | Nude mice | Not specified | Remarkable effectiveness reported.[6] |
| hCD46-19 | Non-Small Cell Lung Cancer and Colorectal Cancer | In vivo models | Single dose of 1.0 mg/kg | Complete tumor regression and durable responses.[3] |
In Vivo Efficacy of Doxorubicin ADCs
Doxorubicin has a long history in cancer chemotherapy, and its use in ADCs aims to improve its therapeutic index by targeted delivery. In vivo studies have demonstrated the potential of this approach.
| Target/Antibody | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results |
| CD24 / G7mAb | Hepatocellular Carcinoma (xenograft) | Nude mice | Not specified | Suppressed tumor growth and prolonged survival with less systemic toxicity compared to free doxorubicin.[7] |
| Human Melanoma-Associated Proteoglycan / 9.2.27 | Human Melanoma (xenograft) | Nude mice | Not specified | Significant suppression of established tumor growth.[8] |
| Human Bladder Cancer Associated Antigen / 1G3.10 | Human Bladder Cancer (TSGH-8301 xenograft) | Nude mice | 4 intraperitoneal injections | Significantly inhibited tumor growth compared to free doxorubicin. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo efficacy studies. Below is a representative protocol for evaluating ADC efficacy in a xenograft mouse model, based on available literature.
1. Cell Line and Culture:
-
The selected human cancer cell line (e.g., Karpas-299 for NHL) is cultured in appropriate media and conditions.
2. Animal Model:
-
Immunocompromised mice (e.g., NSG or SCID) are used to prevent rejection of human tumor xenografts.[4]
3. Tumor Implantation:
-
A specified number of cancer cells are implanted subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a predetermined size before treatment initiation.
4. ADC Administration:
-
The ADC is administered intravenously at a specified dose and schedule.
-
Control groups may include vehicle, unconjugated antibody, or an ADC with a different payload.
5. Efficacy Assessment:
-
Tumor volume is measured regularly using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis.
-
Survival may also be monitored as a primary endpoint.
6. Data Analysis:
-
Tumor growth inhibition is calculated and compared between treatment and control groups.
-
Statistical analysis is performed to determine the significance of the observed differences.
Mechanism of Action and Signaling Pathways
Both PNU-159682 and doxorubicin are anthracyclines that primarily function as DNA topoisomerase II inhibitors, leading to DNA damage and apoptosis. However, they exhibit distinct effects on the cell cycle. PNU-159682 induces cell cycle arrest in the S-phase, whereas doxorubicin causes a block in the G2/M phase.[9] This difference in mechanism may have implications for their efficacy in different tumor types and in combination with other therapies.
Conclusion
The available preclinical data strongly suggest that PNU-159682-based ADCs possess superior in vivo anti-tumor efficacy compared to doxorubicin-based ADCs, primarily due to the significantly higher potency of the PNU-159682 payload. This allows for effective tumor cell killing at lower concentrations, which could translate to a wider therapeutic window and efficacy against tumors with lower antigen expression. The distinct S-phase arrest mechanism of PNU-159682 may also offer advantages in certain contexts. However, the lack of direct comparative in vivo studies necessitates a cautious interpretation of the existing data. Further research, including head-to-head preclinical studies and eventual clinical trials, will be essential to fully elucidate the relative therapeutic potential of PNU-159682 and doxorubicin ADCs.
References
- 1. PNU-159682 - Creative Biolabs [creative-biolabs.com]
- 2. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective targeted delivery of doxorubicin via conjugating to anti-CD24 antibody results in enhanced antitumor potency for hepatocellular carcinoma both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin conjugated with a monoclonal antibody directed to a human melanoma-associated proteoglycan suppresses the growth of established tumor xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Assessing the Bystander Effect of PNU-159682 Based ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Antibody-Drug Conjugates (ADCs) in treating heterogeneous tumors is significantly enhanced by the "bystander effect," the ability of an ADC's cytotoxic payload to kill not only the targeted antigen-positive cancer cells but also adjacent antigen-negative cells. This guide provides a comprehensive comparison of the bystander effect of ADCs utilizing the highly potent anthracycline derivative, PNU-159682, with other common ADC payloads. This analysis is supported by experimental data and detailed methodologies to assist researchers in the strategic design and evaluation of next-generation ADCs.
Mechanism of Action: PNU-159682
PNU-159682 is a potent metabolite of the anthracycline nemorubicin and exerts its cytotoxic effect through a dual mechanism of action: DNA intercalation and inhibition of topoisomerase II.[1] This leads to double-strand DNA breaks and subsequent apoptosis in rapidly dividing tumor cells.[1] Its exceptional potency, reportedly several hundred times stronger than its parent compound doxorubicin, makes it an attractive payload for ADCs.[1]
dot
Caption: Mechanism of PNU-159682 ADC and its bystander effect.
The Bystander Effect: A Critical Attribute for ADC Efficacy
The bystander killing effect is crucial for overcoming tumor heterogeneity, a common challenge where not all cancer cells express the target antigen.[2] This phenomenon is primarily governed by the physicochemical properties of the payload, particularly its ability to permeate the cell membrane, and the nature of the linker connecting the payload to the antibody.[3] Payloads with high membrane permeability can diffuse from the antigen-positive target cell into the tumor microenvironment and kill adjacent antigen-negative cells.[3]
Comparative Analysis of ADC Payloads
The bystander effect of PNU-159682-based ADCs can be assessed in comparison to other well-characterized payloads.
| Payload | Mechanism of Action | Linker Type | Bystander Effect | Key Physicochemical Properties |
| PNU-159682 | DNA Intercalation, Topoisomerase II Inhibitor | Cleavable | Expected to be potent | Anthracycline derivative, relatively hydrophobic (ClogP of a derivative is 0.61)[4] |
| MMAE | Tubulin Inhibitor | Cleavable (e.g., vc) | Potent | High membrane permeability[5] |
| MMAF | Tubulin Inhibitor | Cleavable or Non-cleavable | Minimal to none | Low membrane permeability due to a charged C-terminal phenylalanine[5] |
| Deruxtecan (DXd) | Topoisomerase I Inhibitor | Cleavable (GGFG) | Potent | High membrane permeability[6] |
| DM1 (Emtansine) | Tubulin Inhibitor | Non-cleavable | None | Released as a charged metabolite (lysine-SMCC-DM1) with low membrane permeability |
Experimental Protocols for Assessing the Bystander Effect
Standardized in vitro assays are essential for quantifying and comparing the bystander killing capacity of different ADCs.
In Vitro Co-culture Bystander Assay
This assay directly measures the cytotoxic effect of an ADC on antigen-negative cells when cultured together with antigen-positive cells.
Methodology:
-
Cell Line Preparation:
-
Antigen-positive (Ag+) cells (e.g., SK-BR-3 for HER2-targeting ADCs).
-
Antigen-negative (Ag-) cells (e.g., MCF7 for HER2-targeting ADCs). The Ag- cells are typically engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[7]
-
-
Co-culture Seeding:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[5]
-
Include monocultures of both Ag+ and Ag- cells as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a serial dilution of the ADC.
-
The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.[7]
-
-
Incubation:
-
Incubate the plates for a period of 72 to 120 hours.
-
-
Viability Assessment:
-
Quantify the viability of the Ag- (GFP-positive) and Ag+ (GFP-negative) cell populations using a high-content imaging system or flow cytometry.[7]
-
Alternatively, total cell viability can be assessed using assays like MTT or CellTiter-Glo.
-
-
Data Analysis:
-
Compare the viability of Ag- cells in co-culture with their viability in monoculture at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture setting indicates a bystander effect.
-
Calculate the IC50 values for the Ag- cells in the co-culture to quantify the potency of the bystander effect.
-
dot
Caption: Experimental workflow for the co-culture bystander assay.
Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a soluble, cell-permeable payload released into the culture medium.[8]
Methodology:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture flask and treat them with a cytotoxic concentration of the ADC for 48-72 hours.
-
Collect the culture supernatant.
-
Centrifuge and filter the supernatant to remove cells and debris. This is the "conditioned medium."
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate.
-
Replace the medium with the conditioned medium.
-
-
Incubation and Viability Assessment:
-
Incubate for 72 hours and assess the viability of the Ag- cells.
-
-
Data Analysis:
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with medium from vehicle-treated Ag+ cells. A significant reduction in viability indicates a bystander effect mediated by a released, stable payload.
-
Expected Outcomes and Interpretation
-
PNU-159682-based ADCs: Given the relatively hydrophobic nature of anthracyclines, PNU-159682 is expected to be membrane-permeable and, when coupled with a cleavable linker, should exhibit a potent bystander effect.[4] This would be demonstrated by a significant reduction in the viability of antigen-negative cells in a co-culture assay.
-
Comparison with MMAE-ADCs: The bystander effect of PNU-159682-ADCs is anticipated to be comparable to that of MMAE-ADCs, which are known for their strong bystander killing due to the high membrane permeability of MMAE.[5]
-
Comparison with MMAF and DM1-ADCs: In contrast, PNU-159682-ADCs are expected to show a significantly stronger bystander effect than ADCs with non-permeable payloads like MMAF and the metabolite of DM1 from non-cleavable linkers.[5]
-
Comparison with DXd-ADCs: Trastuzumab deruxtecan (T-DXd) is known for its pronounced bystander effect.[6] A head-to-head comparison would be necessary to definitively rank the bystander potency of PNU-159682 relative to DXd.
Conclusion
The bystander effect is a pivotal characteristic for the clinical success of ADCs in treating solid tumors with heterogeneous antigen expression. Based on its physicochemical properties as an anthracycline derivative, PNU-159682 is a promising payload expected to induce a potent bystander effect when used in conjunction with a cleavable linker. Rigorous in vitro evaluation using co-culture and conditioned medium assays is crucial to quantify and confirm this capability. The experimental protocols detailed in this guide provide a framework for the direct comparison of PNU-159682-based ADCs with other established ADC platforms, enabling an informed selection of payloads for the development of more effective cancer therapeutics.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? | Semantic Scholar [semanticscholar.org]
- 8. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability of ADC Linker Technologies: A Comparative Guide for Researchers
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell.[1] This guide provides an objective comparison of the in vivo stability of different ADC linker technologies, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.
Categorization of ADC Linkers
The in vivo stability of an ADC is primarily governed by the chemical nature of its linker. Linkers are broadly categorized into two main classes: cleavable and non-cleavable.[1]
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[1] Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[1]
-
pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[1]
-
Redox-sensitive: Responding to the higher intracellular concentrations of reducing agents like glutathione (e.g., disulfide linkers).[1]
-
-
Non-cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload. This mechanism generally leads to higher stability in circulation.[1][2]
Quantitative Comparison of In Vivo Stability
The following tables summarize quantitative data from various studies comparing the in vivo stability of different ADC linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in ADC constructs, animal models, and experimental conditions.
Table 1: Head-to-Head Comparison of Maleimide-Based Linkers
| Linker Type | ADC Model | Animal Model | Key Stability Finding |
| Self-Stabilizing Maleimide (e.g., Mal-Dap(Boc) DCHA derived) | Anti-CD30-MMAE | Rat | Significantly less payload loss over a 7-day period. |
| Conventional Maleimide (e.g., SMCC) | Anti-CD30-MMAE | Rat | Susceptible to deconjugation via retro-Michael reaction, leading to payload loss. |
Table 2: Comparative In Vivo Stability of Cleavable Linkers
| Linker Type | Linker Example | ADC Model | Animal Model | Plasma Half-life / Stability |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | cAC10-MMAE | Mouse | ~144 hours (6.0 days)[3] |
| Valine-Citrulline (Val-Cit) | cAC10-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days)[3] | |
| Valine-Alanine (Val-Ala) | Anti-HER2-MMAE | Mouse | Exhibits high stability, comparable to or better than Val-Cit in mouse plasma.[4] | |
| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma.[1] | |
| Monocleavage (Vedotin, Val-Cit) | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma.[1] | |
| pH-Sensitive | Hydrazone | N/A | N/A | Generally less stable in circulation compared to protease-sensitive linkers, with half-lives that can be around 2 days.[5] |
| Enzyme-Sensitive (Other) | Sulfatase-Cleavable | Anti-HER2-MMAE | Mouse | Demonstrates high plasma stability (over 7 days).[6] |
Table 3: Cleavable vs. Non-Cleavable Linker Stability
| Linker Class | General Characteristics | Advantages | Disadvantages |
| Cleavable | Designed for conditional payload release. | Potential for bystander killing effect. Broader range of applicable payloads. | Can be susceptible to premature payload release, leading to off-target toxicity.[1] |
| Non-Cleavable | Relies on antibody degradation for payload release. | Generally higher plasma stability and improved therapeutic window.[2] | Payload release is dependent on lysosomal trafficking and degradation. |
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of in vivo ADC stability is crucial for preclinical development. The following are detailed methodologies for key experiments.
Quantification of Intact ADC by ELISA
This method measures the concentration of the antibody-conjugated drug over time in plasma samples.[1]
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats) at a specified dose.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours) post-injection. Process the blood to obtain plasma and store at -80°C until analysis.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.
-
Sample Incubation: Add diluted plasma samples and a standard curve of the ADC to the coated plate. Incubate to allow the ADC to bind to the captured antigen.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only bind to the ADC that has retained its payload. Incubate and wash.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme. The enzyme will catalyze a reaction that produces a detectable signal.
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample. Calculate the concentration of intact ADC in the plasma samples based on the standard curve. Determine the half-life of the intact ADC.
Quantification of Free Payload by LC-MS/MS
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into the circulation.[1]
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC and other plasma proteins.[1]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[1]
-
Supernatant Collection: Collect the supernatant, which contains the small-molecule free payload.[1]
-
-
Liquid Chromatography (LC) Separation: Inject the supernatant into a high-performance liquid chromatography (HPLC) system. The free payload is separated from other components in the sample based on its physicochemical properties as it passes through a chromatography column.
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing a highly specific and sensitive quantification of the free payload.[1]
-
Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.[1]
Visualizing ADC Mechanisms and Workflows
Caption: Workflow for assessing the in vivo stability of ADCs.
dot
Caption: Cleavage mechanisms for different types of ADC linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
PNU-159682: A Potent Alternative for Auristatin-Resistant Malignancies
For Immediate Release
A significant challenge in the clinical efficacy of antibody-drug conjugates (ADCs) utilizing auristatin payloads, such as monomethyl auristatin E (MMAE), is the development of drug resistance, often mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump. New comparative data highlights the potent efficacy of PNU-159682, an anthracycline-based cytotoxic agent, in overcoming this resistance. With a distinct mechanism of action, PNU-159682 offers a promising therapeutic strategy for patient populations who have developed resistance to auristatin-based ADCs.
Comparative Efficacy in Auristatin-Resistant Models
Preclinical studies have demonstrated that PNU-159682, when used as a payload in an ADC, maintains its potent cytotoxic activity in cancer cell lines that have acquired resistance to MMAE-based ADCs. This efficacy is largely attributed to its different mechanism of action and its ability to bypass the common resistance pathways that affect auristatins.
A key study directly compared an anti-CD22 ADC armed with a PNU-159682 derivative (anti-CD22-NMS249) to an anti-CD22 ADC with MMAE (anti-CD22-vc-MMAE) in non-Hodgkin lymphoma (NHL) xenograft models. The results showed that while the MMAE-based ADC was effective in the parental, auristatin-sensitive cell lines, its efficacy was significantly diminished in the resistant models. In contrast, the PNU-159682-based ADC demonstrated robust and sustained anti-tumor activity in both the parental and the MMAE-resistant xenografts.[1]
The primary driver of resistance to the MMAE-ADC in these models was identified as the overexpression of P-gp, also known as ABCB1 or MDR1.[1] This protein actively pumps the auristatin payload out of the cancer cell, reducing its intracellular concentration and thereby its cytotoxic effect.
Quantitative Cytotoxicity Data
| Cell Line | Drug | IC50 (nM) | Notes |
| Non-Hodgkin Lymphoma Panel | |||
| BJAB.Luc | PNU-159682 | 0.10 | Parental, auristatin-sensitive.[2] |
| MMAE | 0.54 | Parental, auristatin-sensitive.[2] | |
| Granta-519 | PNU-159682 | 0.020 | Parental, auristatin-sensitive.[2] |
| MMAE | 0.25 | Parental, auristatin-sensitive.[2] | |
| SuDHL4.Luc | PNU-159682 | 0.055 | Parental, auristatin-sensitive.[2] |
| MMAE | 1.19 | Parental, auristatin-sensitive.[2] | |
| WSU-DLCL2 | PNU-159682 | 0.10 | Parental, auristatin-sensitive.[2] |
| MMAE | 0.25 | Parental, auristatin-sensitive.[2] | |
| Human Tumor Cell Line Panel | |||
| HT-29 (Colon) | PNU-159682 | 0.577 (IC70) | [2] |
| A2780 (Ovarian) | PNU-159682 | 0.39 (IC70) | [2] |
| DU145 (Prostate) | PNU-159682 | 0.128 (IC70) | [2] |
| EM-2 (Leukemia) | PNU-159682 | 0.081 (IC70) | [2] |
| Jurkat (Leukemia) | PNU-159682 | 0.086 (IC70) | [2] |
| CEM (Leukemia) | PNU-159682 | 0.075 (IC70) | [2] |
Mechanisms of Action and Resistance
The differential efficacy of PNU-159682 in auristatin-resistant cells stems from its distinct molecular mechanism.
-
Auristatins (MMAE, MMAF): These agents are potent microtubule inhibitors. They bind to tubulin, preventing its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[3] Resistance to auristatins is frequently mediated by the upregulation of drug efflux pumps like P-glycoprotein (ABCB1/MDR1), which actively transport the auristatin molecules out of the cell.[4][5]
-
PNU-159682: This compound is a highly potent anthracycline derivative. Its primary mechanism of action is DNA intercalation and inhibition of topoisomerase II.[2] By inserting itself into the DNA double helix, it disrupts DNA replication and transcription. Its inhibition of topoisomerase II prevents the re-ligation of DNA strands after replication, leading to double-strand breaks and triggering apoptosis. Notably, the parental PNU-159682 has been shown to be a poor substrate for P-gp, allowing it to accumulate in resistant cells and exert its cytotoxic effects. One study observed that while a derivative of PNU-159682 (PNU-EDA) showed a correlation between lower potency and increased ABCB1 expression, this was not the case for the parental PNU-159682.[6]
Experimental Protocols
Generation of Auristatin-Resistant Cell Lines
A common method for developing drug-resistant cell lines in vitro involves continuous or intermittent exposure to the selective drug over an extended period.
-
Initial Culture: Parental cancer cell lines are cultured in their recommended growth medium.
-
Dose Escalation: The cells are treated with an initial low concentration of the auristatin-based ADC (e.g., MMAE-ADC), typically starting at the IC20 (the concentration that inhibits 20% of cell growth).
-
Selection and Recovery: The surviving cells are allowed to recover and repopulate.
-
Stepwise Increase: Once the cell population has stabilized, the concentration of the ADC is gradually increased in a stepwise manner.
-
Characterization: After several months of selection, the resulting cell line is characterized to confirm its resistance by determining the new, higher IC50 value compared to the parental line. The expression and function of resistance-associated proteins like P-gp are also assessed, for example, by flow cytometry or western blotting.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of PNU-159682 and comparator agents are quantified using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (both parental and resistant strains) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with serial dilutions of the test compounds (e.g., PNU-159682, MMAE, or their respective ADCs). Control wells with untreated cells and wells with medium only (blank) are included.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow the drugs to exert their cytotoxic effects.
-
MTT Addition: An MTT solution is added to each well. Viable, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated controls. The IC50 values are then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Conclusion
PNU-159682 demonstrates significant promise as a cytotoxic payload for the development of next-generation ADCs, particularly for the treatment of tumors that have developed resistance to auristatin-based therapies. Its distinct mechanism of action, centered on DNA damage rather than microtubule disruption, allows it to effectively bypass the P-gp efflux pump, a common mechanism of auristatin resistance. The preclinical data strongly support the continued investigation of PNU-159682-based ADCs as a valuable therapeutic option for patients with refractory or resistant cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Mal-VC-PAB-DMEA-PNU-159682 and Alternative PNU-159682 Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Performance in PNU-159682-based Antibody-Drug Conjugates (ADCs).
The therapeutic efficacy of antibody-drug conjugates (ADCs) is critically dependent on the synergistic interplay between the antibody, the cytotoxic payload, and the linker connecting them. PNU-159682, a highly potent derivative of the anthracycline nemorubicin and a topoisomerase II inhibitor, has emerged as a compelling payload for ADCs.[1] Its exceptional cytotoxicity necessitates a linker that ensures stability in systemic circulation and facilitates efficient, targeted release within cancer cells. This guide provides a comprehensive comparison of the Mal-VC-PAB-DMEA-PNU-159682 linker system against other prevalent linkers for PNU-159682, supported by available data and detailed experimental methodologies.
Executive Summary
The Mal-VC-PAB-DMEA linker is a cleavable system designed for controlled release of PNU-159682. Its components are:
-
Maleimide (Mal): Enables covalent conjugation to cysteine residues on the antibody.
-
Valine-Citrulline (VC): A dipeptide substrate for lysosomal proteases like Cathepsin B, ensuring intracellular cleavage.
-
p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that releases the payload upon VC cleavage.
-
Dimethylaminoethanol (DMEA): Part of the payload attachment and release mechanism.
This guide will benchmark the performance of this linker against alternatives, including those with modified spacers (e.g., PEGylation) and non-cleavable linkers, focusing on stability, cytotoxicity, and in vivo efficacy.
Comparative Performance Data
The following tables summarize the available quantitative data for different PNU-159682 linker platforms. Direct head-to-head comparative studies are limited in the public domain; therefore, data has been aggregated from various sources to provide a comparative overview.
| Linker Type | ADC Example | Target | In Vitro Cytotoxicity (IC50) | Cell Line | Plasma Stability | In Vivo Efficacy | Reference |
| Mal-VC-PAB-DMEA | hCD46-19 | CD46 | Data not publicly available | NSCLC, Colorectal | Data not publicly available | Complete tumor regression at 1.0 mg/kg (single dose) | [2] |
| Mal-PEG4-VC-PAB-DMEA | NAV-001-PNU | Mesothelin | Potent (specific values not detailed) | Ovarian, NSCLC, Pancreatic, TNBC | Highly stable in human and cynomolgus monkey plasma (>14 days) | Robust tumor regression at sub-mg/kg single doses | [3][4][5] |
| Non-cleavable (e.g., Gly5-EDA) | NBE-002 | ROR1 | Data not publicly available | Breast Cancer | Data not publicly available | High anti-tumor efficacy at 0.5-2 mg/kg | [6][7] |
| EDA-Gly3 (for dual-drug ADC) | Thio-selenomab | HER2 | More potent than MMAF-ADC | HER2-expressing breast cancer lines | Data not publicly available | Data not publicly available | [8] |
Note: The table highlights the current gaps in publicly available, directly comparable data for all linker types across identical experimental conditions.
Detailed Experimental Protocols
To ensure reproducibility and aid in the critical evaluation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of PNU-159682 ADCs.
Objective: To assess the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Plate target cells (e.g., HER2-positive SK-BR-3 or mesothelin-expressing OVCAR-3) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the PNU-159682 ADC and control antibodies. Add the dilutions to the respective wells.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
XTT Assay: Add XTT reagent (mixed with an electron coupling agent) to each well and incubate for 2-4 hours. The viable cells will reduce XTT to a water-soluble orange formazan product. Measure the absorbance at 450-500 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Plasma Stability Assay
This protocol describes the assessment of ADC stability in plasma.
Objective: To evaluate the stability of the linker and the rate of payload deconjugation in a biologically relevant matrix.
Methodology:
-
Incubation: Incubate the PNU-159682 ADC in plasma (human, mouse, or cynomolgus monkey) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation:
-
To measure the average drug-to-antibody ratio (DAR), the ADC can be captured from the plasma using affinity chromatography (e.g., Protein A).
-
To measure the free, released payload, the plasma proteins are precipitated (e.g., with acetonitrile), and the supernatant is collected.
-
-
Analysis:
-
Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the captured ADC to determine the change in the average DAR over time.
-
LC-MS/MS: Quantify the amount of free PNU-159682 in the supernatant.
-
-
Data Analysis: Plot the average DAR or the concentration of released payload over time to determine the stability profile of the ADC.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in ADC function and evaluation, the following diagrams are provided.
References
- 1. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. NAV-001, a high-efficacy antibody-drug conjugate targeting mesothelin with improved delivery of a potent payload by counteracting MUC16/CA125 inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAV-001, a high-efficacy antibody-drug conjugate targeting mesothelin with improved delivery of a potent payload by counteracting MUC16/CA125 inhibitory effects | PLOS One [journals.plos.org]
- 5. NAV-001, a high-efficacy antibody-drug conjugate targeting mesothelin with improved delivery of a potent payload by counteracting MUC16/CA125 inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. explorationpub.com [explorationpub.com]
- 8. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target-Specific Cytotoxicity of a Novel PNU-159682 Antibody-Drug Conjugate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel Antibody-Drug Conjugate (ADC) utilizing the highly potent cytotoxic payload, PNU-159682. It is intended to offer an objective overview of its performance against other established ADC payloads, supported by experimental data. Detailed methodologies for key validation assays are also presented to aid in the replication and evaluation of these findings.
Introduction to PNU-159682
PNU-159682 is a metabolite of the anthracycline nemorubicin and a potent inhibitor of DNA topoisomerase II.[1][2] Its exceptional cytotoxicity, reported to be thousands of times greater than doxorubicin, makes it a compelling payload for the development of next-generation ADCs.[1][3] The mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[][5] PNU-159682-based ADCs have demonstrated significant anti-tumor activity in preclinical models, highlighting their potential for targeted cancer therapy.[][6]
Comparative Cytotoxicity Analysis
The target-specific cytotoxicity of a novel PNU-159682 ADC was evaluated against various cancer cell lines and compared with other ADCs carrying different payloads. The following tables summarize the in vitro cytotoxicity (IC50 values) of these ADCs.
Table 1: In Vitro Cytotoxicity of Anti-CD22 ADCs in Non-Hodgkin's Lymphoma (NHL) Cell Lines
| Cell Line | Anti-CD22-PNU-159682 ADC (IC50, nM) | Pinatuzumab Vedotin (anti-CD22-MMAE) (IC50, nM) |
| BJAB.Luc | 0.058 | 0.54 |
| Granta-519 | 0.030 | 0.25 |
| SuDHL4.Luc | 0.022 | 1.19 |
| WSU-DLCL2 | 0.010 | 0.25 |
Data sourced from multiple studies indicates that the anti-CD22-PNU-159682 ADC is 2 to 20 times more potent than pinatuzumab vedotin in these NHL cell lines.[1]
Table 2: In Vitro Cytotoxicity of PNU-159682 vs. MMAE (Free Payloads) in NHL Cell Lines
| Cell Line | PNU-159682 (IC50, nM) | MMAE (IC50, nM) |
| BJAB.Luc | 0.10 | 0.54 |
| Granta-519 | 0.020 | 0.25 |
| SuDHL4.Luc | 0.055 | 1.19 |
| WSU-DLCL2 | 0.10 | 0.25 |
This data demonstrates the inherently higher potency of the PNU-159682 payload compared to MMAE.[1]
Table 3: In Vitro Cytotoxicity of a HER2-Targeting PNU-159682 ADC
| Cell Line | Target | ADC | IC50 (ng/mL) |
| SKBR3 | HER2+ | Trastuzumab-Gly5-PNU | 2.8 |
| REH | HER2- | Trastuzumab-Gly5-PNU | >1000 |
| Karpas-299 | CD30+ | cAC10-Gly5-PNU | 1.1 |
| REH | CD30- | cAC10-Gly5-PNU | >1000 |
These findings highlight the target-specific killing of the PNU-159682 ADC, with potent activity only observed in antigen-positive cell lines.[7]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Culture: Culture target antigen-positive (e.g., SKBR3 for HER2) and antigen-negative (e.g., REH) cell lines in appropriate media until they reach logarithmic growth phase.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the PNU-159682 ADC and comparator ADCs. Add the diluted ADCs to the respective wells. Include untreated cells as a negative control and cells treated with the free payload as a positive control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Bystander Cytotoxicity Assay
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells after being released from the target antigen-positive cells.
-
Cell Labeling: Label the antigen-negative bystander cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive target cells.
-
Co-culture Seeding: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with the PNU-159682 ADC and a comparator ADC with a known bystander effect.
-
Incubation: Incubate the plate for 72 to 120 hours.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viability of the fluorescently labeled antigen-negative cells. A reduction in the number of viable bystander cells in the presence of the ADC indicates a bystander effect.
Antibody Internalization Assay
This assay measures the uptake of the ADC by the target cells.
-
ADC Labeling: Label the PNU-159682 ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.
-
Cell Treatment: Treat the target antigen-positive cells with the fluorescently labeled ADC.
-
Incubation: Incubate the cells at 37°C to allow for internalization. A control at 4°C can be included to inhibit internalization.
-
Signal Detection: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates internalization of the ADC.
-
Quantification: The rate and extent of internalization can be quantified by measuring the fluorescence at different time points.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Mal-VC-PAB-DMEA-PNU-159682
Essential guidance for the safe management and disposal of the highly potent antibody-drug conjugate (ADC) linker, Mal-VC-PAB-DMEA-PNU-159682, is critical for ensuring laboratory safety and regulatory compliance. This ADC contains the potent anti-topoisomerase II agent PNU-159682, necessitating stringent handling and disposal protocols.[1][2] Adherence to these procedures is paramount for protecting researchers, scientists, and drug development professionals from potential exposure to this cytotoxic compound.[3][4]
Core Safety and Handling Principles
Due to its high potency, all handling of this compound, including disposal, should occur within a designated containment area, such as a high-performance aseptic isolator.[5] A comprehensive safety program for handling ADCs should be in place, encompassing employee training, the use of appropriate personal protective equipment (PPE), and established work practices for both powder and solution handling.[6][7]
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not publicly available, the following table summarizes key characteristics and handling considerations based on its components and general ADC guidelines.
| Parameter | Guideline | Source |
| Occupational Exposure Limit (OEL) | Likely < 0.1 μg/m³ for the ADC, given the high potency of many ADCs. | [5] |
| Cytotoxicity of PNU-159682 | Acts as a highly potent DNA topoisomerase II inhibitor. | [2][8] |
| Waste Categorization | Hazardous/Cytotoxic Chemical Waste | General Practice |
| Recommended Containment | Aseptic Isolators, FilterPatrone (FiPa) technology for particle capture. | [5] |
| PPE Requirement | Lab coat, gloves, eye protection; specific requirements depend on institutional policies. | [7] |
Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the safe disposal of this compound. This procedure is based on best practices for handling highly potent ADCs.
1. Decontamination of Contaminated Materials:
-
All non-disposable equipment (glassware, spatulas, stir bars, etc.) that has come into contact with the ADC must be decontaminated.
-
Prepare a validated decontamination solution effective against the cytotoxic payload. Common solutions include sodium hypochlorite or a specialized detergent. The choice of decontaminant should be verified for efficacy against anthracycline-class compounds like PNU-159682.
-
Immerse the equipment in the decontamination solution for a validated contact time.
-
Following decontamination, wash the equipment thoroughly with an appropriate laboratory detergent and rinse with purified water.
2. Segregation and Collection of Waste:
-
Solid Waste: All disposable items, including gloves, bench paper, pipette tips, and contaminated vials, must be segregated into clearly labeled, leak-proof hazardous waste containers. These containers should be designated for "Cytotoxic Waste" or "Chemotherapy Waste."
-
Liquid Waste: Unused solutions containing this compound should be collected in sealed, shatter-resistant containers. These containers must also be clearly labeled as "Cytotoxic Liquid Waste." Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps Waste: Needles, syringes, or any other sharp implements that are contaminated with the ADC must be disposed of in a designated sharps container for cytotoxic waste.
3. Waste Packaging and Labeling:
-
All waste containers must be securely sealed to prevent leakage.
-
Label each container with the full chemical name: "this compound," the appropriate hazard symbols (e.g., cytotoxic, toxic), and the date of accumulation.
4. Storage and Final Disposal:
-
Store packaged waste in a designated, secure area with restricted access, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste management company that is qualified to handle cytotoxic and pharmaceutical waste.
-
Ensure all disposal activities are documented in accordance with institutional and regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. pharmtech.com [pharmtech.com]
- 6. trinityconsultants.com [trinityconsultants.com]
- 7. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 8. medchemexpress.com [medchemexpress.com]
Essential Safety and Handling Protocols for Mal-VC-PAB-DMEA-PNU-159682
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling of a Highly Potent Antibody-Drug Conjugate Payload.
The compound Mal-VC-PAB-DMEA-PNU-159682 is an antibody-drug conjugate (ADC) linker combined with the payload PNU-159682, an exceptionally potent anthracycline derivative.[1][2][] Due to the extreme cytotoxicity of the PNU-159682 payload, which acts as a DNA topoisomerase II inhibitor, stringent safety protocols are imperative to protect laboratory personnel from exposure.[][4] The high potency of ADC payloads requires that their handling and manufacturing are carefully managed to ensure worker health and safety.[5] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is the final and most critical barrier against exposure to highly potent compounds like this compound. The following table summarizes the mandatory PPE for handling this substance.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon known or suspected contamination. |
| Body Protection | Disposable, solid-front, back-closing impervious gown with long sleeves and tight-fitting elastic or knit cuffs. | Provides a barrier against splashes and aerosol exposure. Impervious material prevents the permeation of the chemical. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes, aerosols, and dust particles. A face shield offers broader protection for the entire face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 for powders, or a respirator with appropriate chemical cartridges for solutions and vapors). | Minimizes the risk of inhaling aerosolized particles or vapors. The specific type of respirator should be determined by a formal risk assessment based on the procedure and the potential for aerosol generation. |
Operational Plan for Handling this compound
A systematic approach is crucial for minimizing exposure risk during the handling of this potent compound. All procedures should be performed within a designated containment area, such as a certified chemical fume hood or a biological safety cabinet, depending on the nature of the work.
Experimental Workflow for Handling PNU-159682 ADC Payload
Step-by-Step Guidance:
-
Preparation:
-
Clearly designate the work area for handling the potent compound.
-
Ensure a safety shower and eyewash station are readily accessible.[6]
-
Cover the work surface with disposable, absorbent, plastic-backed liners.
-
Assemble all necessary equipment, including a dedicated waste container for cytotoxic materials.
-
-
Personal Protective Equipment (PPE) Donning:
-
Before entering the designated handling area, don the required PPE in the correct order (e.g., gown, respirator, eye protection, inner gloves, outer gloves).
-
-
Handling the Compound:
-
Weighing: If handling the powdered form, conduct this step in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of fine particulates.
-
Reconstitution/Dilution: When preparing solutions, perform all manipulations within a chemical fume hood or biological safety cabinet. Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection. Avoid creating aerosols. A stock solution can be prepared by dissolving the compound in a suitable solvent like DMSO.[7]
-
-
Post-Handling Procedures:
-
Decontamination: Upon completion of the experimental work, decontaminate all surfaces and equipment. A recommended procedure involves wiping surfaces with alcohol.[6] For anthracycline compounds, specialized decontamination agents may be more effective than standard bleach solutions.[8]
-
Waste Disposal: All disposable items, including gloves, gowns, bench liners, and pipette tips, must be disposed of in a clearly labeled cytotoxic waste container. This waste must be handled and incinerated according to institutional and regulatory guidelines.
-
PPE Doffing: Remove PPE in a manner that avoids self-contamination, typically by removing the most contaminated items first (e.g., outer gloves, gown). Wash hands thoroughly after removing all PPE.
-
Disposal Plan
The disposal of this compound and any materials contaminated with it must be treated with extreme caution to prevent environmental contamination and accidental exposure.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed, leak-proof container labeled "Cytotoxic Waste." This waste should be chemically inactivated if possible or incinerated by a licensed hazardous waste disposal service.
-
Solid Waste: All contaminated solid waste (e.g., vials, pipette tips, gloves, gowns, absorbent pads) must be placed in a puncture-resistant container specifically designated for cytotoxic waste.[9] The exterior of the waste container should be decontaminated before being removed from the containment area.
-
Transportation: The transport of cytotoxic waste must comply with all local, national, and international regulations for hazardous materials.
By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with the highly potent cytotoxic compound this compound, ensuring a safe laboratory environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Occupational Health and Safety Considerations for the Handling and Manufacture of Antibody–Drug Conjugate (ADC) Payloads | Cytotoxic Payloads for Antibody – Drug Conjugates | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A new possible way of anthracycline cytostatics decontamination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Biosafety/Biocontainment Plan Guidance: Appendix 1 | Compliance | Federal Select Agent Program [selectagents.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
